molecular formula C21H23NO4 B7935187 N-tert-Butyl-N-Fmoc-glycine CAS No. 250695-67-1

N-tert-Butyl-N-Fmoc-glycine

Cat. No.: B7935187
CAS No.: 250695-67-1
M. Wt: 353.4 g/mol
InChI Key: GIHNDOYEGWHPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N-Fmoc-glycine is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-N-Fmoc-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-N-Fmoc-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNDOYEGWHPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166891
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250695-67-1
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250695-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-tert-Butyl-N-Fmoc-glycine: Chemical Properties, Mechanistic Insights, and Advanced Protocols for Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptidomimetics continue to bridge the gap between small molecules and biologics, the precise control of molecular conformation has become a paramount objective in drug design. N-tert-Butyl-N-Fmoc-glycine (Fmoc-NtBu-Gly-OH) is a specialized, sterically hindered building block that serves as a cornerstone for engineering constrained peptoid architectures.

Unlike standard peptides, peptoids (N-substituted glycines) lack backbone hydrogen bond donors and typically exhibit a low energy barrier between cis and trans amide bond configurations. This leads to high structural flexibility. However, the strategic incorporation of the massive N-tert-butyl group imposes a severe steric penalty that fundamentally alters the thermodynamic landscape of the backbone 1. This technical guide explores the causality behind this steric control and provides field-validated, step-by-step protocols to overcome the inherent synthetic challenges associated with bulky monomer incorporation.

Physicochemical Properties & Data Presentation

The fundamental properties of Fmoc-NtBu-Gly-OH dictate its handling, solubility, and reactivity during solid-phase peptide synthesis (SPPS).

PropertySpecification
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine
CAS Number 250695-67-1
Molecular Formula C21H23NO4
Molecular Weight 353.42 g/mol
SMILES String CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21
Typical Purity ≥ 95% (HPLC)
Storage Conditions Room temperature to 4°C, desiccated, protected from light

Mechanistic Insights: Conformational Locking via Steric Hindrance

In drug development, pre-organizing a ligand into a stable secondary structure (such as a helix or turn) drastically reduces the entropic cost of target binding, thereby increasing affinity and selectivity.

The N-tert-butyl group acts as a powerful structure-inducing moiety. When incorporated into a peptoid backbone, the bulky tert-butyl side chain creates severe steric repulsion with the adjacent alpha-carbon and carbonyl oxygen if the amide bond attempts to adopt a trans geometry. Consequently, the trans conformation is thermodynamically destabilized, and the peptoid amide bond is exclusively locked into the cis geometry 2. This absolute cis-amide control is the driving force behind the formation of highly stable polyproline type-I (PPI) helices in achiral peptoid oligomers.

ConformationalLogic A N-tert-Butyl Group Incorporation B Severe Steric Repulsion A->B C Trans-Amide Destabilization B->C D Exclusive Cis-Amide Conformation Lock C->D E Stable Secondary Structures (PPI Helices) D->E

Caption: Logic pathway: N-tert-butyl steric hindrance forcing cis-amide conformation and helix folding.

Overcoming the Steric Penalty: Advanced Synthetic Protocols

The same steric bulk that provides conformational stability makes the synthesis of NtBu-containing peptoids notoriously difficult. The traditional submonomer approach—relying on acylation with bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC), followed by displacement with a primary amine—fails or yields highly truncated sequences when applied to the tert-butyl group. To achieve self-validating and high-yielding syntheses, researchers must pivot to modified protocols.

Protocol A: Solution-Phase Synthesis (For Highly Congested Oligomers)

When synthesizing oligomers with multiple consecutive NtBu groups, solid-phase approaches may still struggle due to resin matrix crowding. Solution-phase synthesis utilizing a modified acylation reagent is required to drive the reaction to completion.

  • Acylation: Discard bromoacetyl bromide (which gives poor yields due to extreme steric clash). Instead, utilize bromoacetic anhydride . Dissolve the growing peptoid chain in dichloromethane (DCM). Add 2.0 equivalents of bromoacetic anhydride and 2.0 equivalents of an organic base (e.g., DIPEA). Stir at room temperature for 1-2 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted anhydride and salts, validating the purity of the intermediate.

  • Amination: Treat the bromoacetylated intermediate with an excess (10-20 equivalents) of tert-butylamine in THF. Heat to 50°C in a sealed vessel for 12 hours to thermodynamically force the sterically hindered substitution.

Protocol B: Modified Solid-Phase Peptoid Synthesis (SPPS)

A recent breakthrough demonstrated that NtBu-containing peptoids can be successfully synthesized on a solid support if the submonomer protocol is fundamentally altered 3. The critical failure point in standard SPPS is the DIC-mediated acylation step onto a hindered secondary amine.

Step-by-Step Methodology:

  • Resin Pretreatment (Critical Causality): Prior to acylation, treat the amine-functionalized resin with a basic solution (10% DIPEA in DMF) for 5 minutes. This basic pretreatment is essential for fully deprotonating and activating the resin-bound secondary amine, overcoming the initial kinetic barrier imposed by steric crowding.

  • Modified Acylation: Do not use standard bromoacetic acid. Instead, utilize chloroacetic acid . Add a solution of chloroacetic acid (20 equivalents) and DIC (20 equivalents) in DMF to the resin. React for 30–45 minutes at 35°C. The use of the slightly less bulky chloro-derivative significantly improves the efficacy of the coupling onto the hindered N-terminus.

  • Amination: Add a 2.0 M solution of tert-butylamine in DMF to the chloroacetylated resin. React at 35°C for 2 hours to ensure complete displacement.

  • Cleavage: Following sequence completion, cleave the peptoid from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Precipitate in cold ether to isolate the product.

SPPSWorkflow N1 Resin Pretreatment (Basic Condition) N2 Acylation Step Chloroacetic Acid + DIC N1->N2 Prepares active sites N3 Amination Step tert-Butylamine N2->N3 Halogen intermediate N4 Chain Elongation (Repeat Cycle) N3->N4 Submonomer added N4->N2 Next cycle N5 TFA Cleavage & Product Isolation N4->N5 Final sequence

Caption: Modified submonomer SPPS workflow for N-tert-butyl peptoids using chloroacetic acid.

Applications in Drug Development

The ability to reliably synthesize NtBu-containing peptoids opens expansive avenues in medicinal chemistry. Peptoids inherently possess high protease resistance because their side chains are shifted to the nitrogen atom, rendering them invisible to standard proteolytic enzymes. By successfully incorporating Fmoc-NtBu-Gly-OH using the modified protocols above, drug developers can create highly constrained, protease-resistant macrocycles and helical ligands. These architectures perfectly mimic the bioactivity of natural alpha-helical antimicrobial peptides or protein-protein interaction (PPI) inhibitors, but with vastly superior pharmacokinetic stability and half-lives in vivo.

References

  • Title: The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation Source: ResearchGate / Organic & Biomolecular Chemistry URL: [Link]

  • Title: Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Introduction: Strategic Incorporation of N-Alkylated Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-tert-Butyl-N-Fmoc-glycine (CAS 250695-67-1)

In the landscape of modern peptide chemistry and therapeutic drug development, the strategic modification of the peptide backbone is a critical tool for enhancing pharmacological properties. N-tert-Butyl-N-Fmoc-glycine (CAS: 250695-67-1) is a specialized, non-canonical amino acid derivative that serves as a powerful building block for this purpose. Its unique N-alkylated structure, featuring a bulky tert-butyl group on the alpha-amine, introduces significant steric hindrance and eliminates the amide proton. This modification is instrumental in conferring increased resistance to enzymatic degradation, modulating peptide conformation, and disrupting hydrogen-bonding networks that can lead to aggregation during synthesis.[1][]

This guide provides a comprehensive technical overview of N-tert-Butyl-N-Fmoc-glycine, from its fundamental properties and synthesis to its application in Solid-Phase Peptide Synthesis (SPPS) and subsequent deprotection strategies. The insights herein are designed to equip researchers with the knowledge to effectively leverage this reagent in the design and synthesis of advanced peptides and peptidomimetics.

Core Physicochemical and Structural Properties

N-tert-Butyl-N-Fmoc-glycine is a white crystalline powder at room temperature.[3] The molecule's architecture is defined by three key components: the glycine backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, and a sterically demanding tert-butyl group also on the nitrogen. This N,N-disubstitution is central to its utility.

Chemical Structure Diagram

C1 C C2 C C1->C2 N1 N C1->N1 O1 O C2->O1 = O2 OH C2->O2 C3 C N1->C3 Fmoc Fmoc N1->Fmoc C4 C C3->C4 C5 C C3->C5 C6 CH3 C4->C6 C7 CH3 C4->C7 C8 CH3 C5->C8 label_glycine Glycine Backbone label_tbutyl tert-Butyl Group

Caption: Chemical structure of N-tert-Butyl-N-Fmoc-glycine.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 250695-67-1[3][4]
Molecular Formula C₂₁H₂₃NO₄[5][6]
Molecular Weight 353.42 g/mol [3][5]
Appearance White Powder[5][6]
Purity (Typical) ≥ 95% (HPLC)[3]
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine[3]
Storage Conditions 2-8 °C, protect from moisture[5]

Synthesis and Characterization

While multiple synthetic routes are possible, a common laboratory-scale approach involves the N-alkylation of an appropriate glycine precursor followed by Fmoc protection. The following protocol is a representative example based on established organic chemistry principles.

Representative Synthesis Protocol

Objective: To synthesize N-tert-Butyl-N-Fmoc-glycine from N-tert-butylglycine.

Materials:

  • N-tert-butylglycine hydrochloride

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

Step-by-Step Methodology:

  • Deprotonation: Dissolve N-tert-butylglycine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature for 30 minutes to ensure complete formation of the free amine.

  • Fmoc Protection: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Extraction: Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel flash chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to yield the pure N-tert-Butyl-N-Fmoc-glycine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-tert-Butyl-N-Fmoc-glycine is as a building block in Fmoc-based SPPS.[7][8] The N-tert-butyl group prevents the formation of an amide N-H bond, which can disrupt secondary structures like alpha-helices and beta-sheets and can also block sites of proteolytic cleavage.

SPPS Workflow Diagram```dot

}``` Caption: General workflow for incorporating N-tert-Butyl-N-Fmoc-glycine in SPPS.

Experimental Protocol: Coupling in SPPS

Objective: To couple N-tert-Butyl-N-Fmoc-glycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • N-tert-Butyl-N-Fmoc-glycine

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) *[9] Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve N-tert-Butyl-N-Fmoc-glycine (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 1-2 minutes. The equivalents are relative to the resin loading capacity.

  • Coupling Reaction: Add the activation solution to the swelled peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Due to the steric hindrance of the N-tert-butyl group, a longer coupling time (e.g., 2-4 hours) compared to standard Fmoc-amino acids may be required.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Causality Insight: The use of a potent uronium-based coupling reagent like HBTU is crucial. T[8][9]he steric bulk of the tert-butyl group significantly slows the acylation of the N-terminal amine. HBTU rapidly forms a highly reactive OBt-ester intermediate, which increases the rate of the subsequent amidation step, ensuring a high coupling yield where less reactive methods might fail.

Fmoc Group Removal: The Deprotection Mechanism

The Fmoc group is prized for its orthogonality to acid-labile side-chain protecting groups (like Boc and tBu) commonly used in SPPS. I[][7]t is selectively removed under mild basic conditions via a base-induced β-elimination (E1cB) mechanism.

[10]#### Fmoc Deprotection Mechanism Diagram

Fmoc_Deprotection cluster_mech E1cB Elimination Mechanism Fmoc-Peptide Fmoc-N(R)-Peptide Proton_Abstraction β-Proton Abstraction Fmoc-Peptide->Proton_Abstraction + Piperidine Carbanion Fluorenyl Carbanion (Stabilized) Proton_Abstraction->Carbanion Elimination Elimination Carbanion->Elimination Products H₂N(R)-Peptide + Dibenzofulvene + CO₂ Elimination->Products Adduct DBF-Piperidine Adduct Products->Adduct + Piperidine (Scavenging) Piperidine Piperidine (Base)

Caption: The E1cB mechanism for the removal of the Fmoc protecting group.

Mechanism Explained:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon (C9) of the fluorenyl group. 2[10]. Anion Formation: This abstraction forms a stabilized carbanion. The stability is due to the aromatic nature of the resulting fluorenyl anion. 3[11]. Elimination: The carbanion undergoes rapid elimination, breaking the C-O bond and releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).

  • Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. T[10]his scavenging step is critical to prevent the DBF from re-reacting with the newly liberated N-terminal amine of the peptide.

Safety, Storage, and Handling

As with all laboratory chemicals, N-tert-Butyl-N-Fmoc-glycine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability. *[5] Safety: While no specific, acute toxicity data is prominent, similar compounds may be classified with WGK 2 or 3 (water hazard class), indicating that it should not be allowed to enter the environment. A[12] full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

N-tert-Butyl-N-Fmoc-glycine is a high-value, specialized reagent for advanced peptide synthesis. Its N-tert-butyl group offers a rational design element for scientists aiming to create peptides with enhanced proteolytic stability, controlled conformations, or improved synthesis outcomes by disrupting aggregation. A thorough understanding of its properties, including the need for optimized coupling conditions due to steric hindrance, allows researchers to fully exploit its potential. By integrating this building block, drug development professionals can push the boundaries of peptide therapeutics, creating novel molecules with superior pharmacological profiles.

References

  • PubChem. (n.d.). Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • ResearchGate. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved from [Link]

  • Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Retrieved from [Link]

  • ResearchGate. (2018). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Retrieved from [Link]

  • Beilstein Journals. (2013). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]

  • PubMed. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

Engineering Steric Bulk in Peptidomimetics: A Technical Guide to N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-alkylated amino acids are cornerstone building blocks in the synthesis of peptoids and peptidomimetics, offering enhanced proteolytic stability and unique conformational constraints. Among these, N-tert-Butyl-N-Fmoc-glycine represents a specialized monomer where the massive steric bulk of the tert-butyl group severely restricts the


 and 

dihedral angles of the peptide backbone.

As a Senior Application Scientist, I approach the integration of this molecule into Solid-Phase Peptide Synthesis (SPPS) not just as a standard coupling step, but as a thermodynamic hurdle. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group ensures compatibility with standard base-labile SPPS workflows, but the N-alkylation demands highly optimized activation chemistries to overcome the steric shielding of the secondary amine during subsequent chain elongation, a challenge noted in protocols by 1[1].

Physicochemical Profiling & Structural Data

Before initiating synthesis, precise analytical parameters must be established. The molecular weight and formula are critical for calculating equivalents and interpreting Electrospray Ionization Mass Spectrometry (ESI-MS) data during reaction monitoring.

Table 1: Fundamental Chemical Properties of N-tert-Butyl-N-Fmoc-glycine

PropertyValue
Chemical Name N-tert-Butyl-N-Fmoc-glycine
IUPAC Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine[2]
CAS Number 250695-67-1[2]
Molecular Formula C21H23NO4[3]
Molecular Weight 353.42 g/mol [4]
SMILES String O=C(O)CN(C(C)(C)C)C(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O[2]
Storage Conditions Sealed in dry, 2-8°C[3]

Causality Check: The exact mass (353.42 g/mol ) is essential for validating the successful coupling of the monomer, according to 4[4]. A mass shift of +231.1 Da (accounting for the loss of Fmoc during deprotection and the addition of the N-tBu-Gly residue) is the target peak in LC-MS analysis of the cleaved intermediate.

Mechanistic Insights: Navigating Steric Hindrance

The incorporation of N-tert-Butyl-N-Fmoc-glycine presents two distinct kinetic challenges:

  • Activation of the Monomer: The carboxyl group of N-tert-Butyl-N-Fmoc-glycine is relatively accessible, but the adjacent bulky nitrogen can induce conformational pre-organization that slightly retards esterification.

  • Subsequent Acylation (The Bottleneck): Once N-tert-Butyl-N-Fmoc-glycine is coupled and Fmoc-deprotected, the resulting N-terminal secondary amine is heavily shielded by the tert-butyl group. Standard coupling reagents (e.g., HBTU/HOBt) will often fail or result in massive deletion sequences. This necessitates the use of highly reactive species like acid fluorides or uronium salts with superior leaving groups (e.g., HATU/HOAt) combined with elevated temperatures or extended reaction times[1].

SPPS_Workflow Resin Peptide-Resin (Free Primary Amine) Coupling Coupling Reaction (2-4 Hours, RT) Resin->Coupling Activation Activate N-tert-Butyl-N-Fmoc-glycine (HATU / DIPEA) Activation->Coupling Test Ninhydrin Test (Primary Amine Detection) Coupling->Test Test->Coupling Positive Deprotection Fmoc Deprotection (20% Piperidine) Test->Deprotection Negative Next Next AA Coupling (Steric Bottleneck: Requires Heat/HATU) Deprotection->Next

Workflow for SPPS incorporation of N-tert-Butyl-N-Fmoc-glycine and subsequent chain elongation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory verification checkpoints, adapted from established N-alkyl glycine methodologies[1].

Protocol A: Coupling N-tert-Butyl-N-Fmoc-glycine to the Resin Objective: Form an amide bond between the activated carboxyl of the monomer and the free primary amine of the nascent peptide chain.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide) in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5-7 times) to remove residual piperidine[1].

  • Activation: In a separate vial, dissolve 3.0-5.0 equivalents of N-tert-Butyl-N-Fmoc-glycine and an equivalent amount of HATU in DMF. Add 6.0-10.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[1]. Allow pre-activation for 2-5 minutes. (Mechanistic note: HATU is preferred over HBTU to maximize the generation of the highly reactive active ester).

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2-4 hours[1].

  • Validation (Kaiser Test): Perform a standard Ninhydrin (Kaiser) test. A colorless/yellow bead indicates complete coupling (primary amines consumed). If blue, repeat step 3 or perform a capping step using acetic anhydride and DIPEA[1].

Protocol B: Elongation Beyond the N-tert-Butyl Group Objective: Acylate the sterically hindered secondary amine after Fmoc removal.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added N-tert-butylglycine.

  • Activation of Next AA: Dissolve 5.0 equivalents of the next Fmoc-amino acid and 4.9 equivalents of HATU in DMF. Add 10.0 equivalents of DIPEA.

  • High-Energy Coupling: Transfer to the resin. Due to the tert-butyl shielding, standard room-temperature coupling is often insufficient. Utilize microwave-assisted SPPS (e.g., 75°C for 15 minutes) or extend room temperature coupling to 12-24 hours.

  • Validation (Chloranil Test): The Kaiser test is unreliable for secondary amines. Use the Chloranil or De Clercq test. A negative result (colorless beads) confirms successful acylation.

Conclusion

N-tert-Butyl-N-Fmoc-glycine is a potent tool for inducing conformational rigidity in peptide therapeutics. However, its successful utilization requires a rigorous, thermodynamically aware approach to SPPS. By leveraging high-efficiency coupling reagents (HATU), thermal energy, and appropriate secondary-amine-specific validation assays, researchers can reliably integrate this bulky building block into complex peptidomimetic sequences.

References

  • AChemBlock. "N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1". achemblock.com.
  • BLD Pharm. "250695-67-1|N-tert-Butyl-N-Fmoc-glycine". bldpharm.com.
  • Sigma-Aldrich. "Mfcd21836328 | Sigma-Aldrich: N-tert-Butyl-N-Fmoc-glycine". sigmaaldrich.cn.
  • Benchchem. "N-tert-Butylglycine hydrochloride | 6939-23-7". benchchem.com.

Sources

The Solvation Dynamics and Application of N-tert-Butyl-N-Fmoc-glycine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-alkylated amino acids into peptide backbones is a critical strategy in modern drug development for enhancing proteolytic stability, modulating bioavailability, and designing peptidomimetics (such as peptoids). N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH, CAS: 133066-60-5) presents a unique physicochemical profile. The presence of the bulky tert-butyl group on the nitrogen atom fundamentally alters both its solvation thermodynamics and its kinetic reactivity during Solid-Phase Peptide Synthesis (SPPS).

This technical whitepaper provides an in-depth analysis of the solubility profile of Fmoc-N(tBu)-Gly-OH across various solvent systems, elucidates the mechanistic causality behind its behavior, and establishes self-validating experimental protocols for its successful integration into complex peptide sequences.

Molecular Architecture and Solvation Thermodynamics

To understand the solubility of Fmoc-N(tBu)-Gly-OH, one must first analyze the thermodynamic consequences of N-alkylation[1]. Canonical Fmoc-protected amino acids (like standard Fmoc-Gly-OH) possess an amide proton (N-H) that acts as a strong hydrogen bond donor. In non-polar or moderately polar solvents, these molecules frequently self-associate, forming insoluble


-sheet-like aggregates that cause gelation and drastically reduce coupling efficiency.

By alkylating the nitrogen with a tert-butyl group, two critical physicochemical shifts occur:

  • Elimination of the Hydrogen Bond Donor: The molecule can no longer participate in intermolecular hydrogen bonding networks.

  • Steric Shielding: The immense steric bulk of the tert-butyl group physically forces adjacent molecules apart, increasing the entropy of mixing when introduced to a solvent.

The Causality: Because aggregation is thermodynamically prohibited by these two factors, Fmoc-N(tBu)-Gly-OH exhibits exceptionally high solubility in a wide range of organic solvents compared to its non-alkylated counterparts. However, this same steric bulk creates significant kinetic barriers during the coupling phase, necessitating highly reactive activation chemistries.

Empirical Solubility Profiles in SPPS Solvents

Fmoc-protected amino acids typically exhibit excellent solubility in polar aprotic solvents, which ensures full participation in coupling reactions and prevents incomplete sequences[]. For Fmoc-N(tBu)-Gly-OH, the solubility limits are exceptionally high due to the disrupted aggregation mechanics.

Quantitative Data Summary

The following table summarizes the solubility profile of Fmoc-N(tBu)-Gly-OH across standard and emerging solvent systems used in SPPS:

Solvent SystemClassificationSolubility ProfileEstimated LimitApplication & Mechanistic Notes
DMF Polar AproticHighly Soluble> 0.5 MThe gold standard for SPPS. Excellent for stabilizing uronium-based activated intermediates[],[3].
NMP Polar AproticHighly Soluble> 0.5 MSuperior resin swelling properties for PEG-based resins compared to DMF.
DCM Moderately PolarHighly Soluble> 0.3 MWhile standard Fmoc-amino acids often require DMF to dissolve in DCM[4], the N-tBu group grants complete solubility here.
2-MeTHF Green SolventSoluble~ 0.2 MAn eco-friendly alternative to DMF/DCM, supporting standard 0.2 M coupling concentrations[5].
Methanol Polar ProticSlightly Soluble< 0.05 MNot recommended for SPPS. Protic solvents compete as nucleophiles, destroying activated esters.
Water AqueousInsolubleN/AHighly hydrophobic tBu and Fmoc groups cause immediate precipitation. Useful for post-cleavage workup.

Mechanistic & Workflow Visualizations

To conceptualize the dual nature of N-alkylation—enhancing solubility while hindering reactivity—refer to the thermodynamic pathway below.

Mechanism N_Alkyl N-tert-Butyl Alkylation of Glycine Backbone No_NH Elimination of N-H Hydrogen Bond Donor N_Alkyl->No_NH Steric Steric Shielding by Bulky t-Butyl Group N_Alkyl->Steric No_Agg Prevention of Intermolecular Beta-Sheet Aggregation No_NH->No_Agg Steric->No_Agg Coupling_Challenge Increased Steric Hindrance During Coupling Steric->Coupling_Challenge Solubility Enhanced Solubility in Aprotic Solvents (DCM, DMF) No_Agg->Solubility

Thermodynamic and kinetic consequences of N-alkylation on solubility and coupling efficiency.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. Every step includes a mechanistic justification (causality) and a verification checkpoint to ensure scientific integrity.

Protocol 1: Preparation of 0.2 M Standardized Stock Solutions

Standard concentrations for SPPS stock solutions generally range from 0.2 M to 0.5 M[3].

  • Vessel Preparation: Ensure the glass vial is completely anhydrous. Causality: Residual moisture will hydrolyze the activated ester intermediate during the subsequent coupling step, drastically reducing yield.

  • Reagent Weighing: Accurately weigh Fmoc-N(tBu)-Gly-OH (MW: ~353.4 g/mol ). For 10 mL of a 0.2 M solution, weigh 706.8 mg.

  • Solvent Addition: Add peptide-grade DMF or a 1:1 mixture of DMF/DCM. Causality: While DMF is standard[3], incorporating DCM maximizes the solvation of the highly hydrophobic tert-butyl moiety and improves the swelling of polystyrene resins[4].

  • Agitation: Vortex for 1-2 minutes at room temperature.

  • Visual Validation: Inspect the solution against a light source. Validation Check: The solution must be optically clear. Any turbidity indicates solvent degradation (e.g., dimethylamine impurities in old DMF) or moisture contamination.

Protocol 2: Sterically Hindered Coupling Workflow

Because the tert-butyl group severely restricts nucleophilic attack, standard carbodiimide chemistry (e.g., DIC alone) is insufficient[4]. Highly reactive uronium salts (HATU) must be utilized.

  • Resin Swelling: Swell the peptidyl-resin in DCM for 20 minutes. Causality: DCM is an excellent swelling agent for polystyrene supports, maximizing pore diameter and allowing the bulky amino acid access to the internal reactive sites[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the previous Fmoc group via a base-catalyzed

    
    -elimination reaction[],[6].
    
  • In Situ Activation: To the 0.2 M Fmoc-N(tBu)-Gly-OH solution, add 0.95 equivalents of HATU and 2.0 equivalents of DIEA (N,N-Diisopropylethylamine). Causality: HATU generates a highly reactive 7-aza-OBt ester. We use 0.95 eq of HATU to ensure no excess uronium salt caps the resin's free amines.

  • Extended Coupling: Add the activated mixture to the resin and agitate for 2 to 4 hours (or apply microwave heating at 50°C for 10 minutes). Causality: The steric hindrance of the N-tBu group drastically lowers the kinetic rate of acylation, requiring extended time or thermal energy to drive the reaction to completion.

  • Chloranil Test Validation: Wash the resin and perform a Chloranil test. Validation Check: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. Because the coupling of Fmoc-N(tBu)-Gly-OH creates a secondary amine upon its subsequent deprotection, the Chloranil test (which turns blue/green in the presence of secondary amines) is mandatory to validate successful coupling before proceeding.

Workflow Start Resin Swelling (DCM, 20 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Solvent Wash (DMF x 5) Deprotect->Wash1 Solvation Solvation of Fmoc-N(tBu)-Gly-OH (0.2M in DMF/DCM) Wash1->Solvation Activation In Situ Activation (HATU / DIEA) Solvation->Activation Coupling Coupling Reaction (Extended Time / Heat) Activation->Coupling Wash2 Solvent Wash (DMF x 3, DCM x 3) Coupling->Wash2 Validation Chloranil Test (Secondary Amine Validation) Wash2->Validation

Workflow for the solvation and coupling of sterically hindered Fmoc-N(tBu)-Gly-OH in SPPS.

Conclusion

The solvation dynamics of N-tert-Butyl-N-Fmoc-glycine are a direct manifestation of its unique molecular architecture. By eliminating hydrogen bond donation and introducing massive steric bulk, the molecule achieves near-universal solubility in polar aprotic and non-polar SPPS solvents. However, scientists must respect the kinetic trade-off: the very steric shielding that prevents aggregation demands aggressive activation chemistries (HATU/DIEA) and rigorous, self-validating analytical checks (Chloranil testing) to ensure high-fidelity peptide synthesis.

References

  • Title: 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Overview of Custom Peptide Synthesis Source: Peptide2 URL: [Link]

  • Title: New Synthetic Strategy for N-Alkylation Reaction: Validation of the Method by Synthesis of N-Alkylated Fmoc-Amino Acids Source: ResearchGate URL: [Link]

Sources

The Strategic Role of the N-tert-Butyl Group in Fmoc-Glycine: Conformational Control, Proteolytic Stability, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern peptide engineering and peptidomimetic drug discovery, overcoming the inherent limitations of natural peptides—namely, poor proteolytic stability and high conformational flexibility—is a primary objective. The introduction of an N-alkyl group to the peptide backbone is a proven strategy, but the specific incorporation of an N-tert-butyl group into glycine (utilized in solid-phase synthesis as Fmoc-N-tert-butylglycine or Fmoc-NtBu-Gly-OH) represents a paradigm shift.

The extreme steric bulk of the tert-butyl moiety fundamentally alters the physicochemical landscape of the resulting peptide or peptoid. It acts as a structural director, an enzymatic shield, and a lipophilic enhancer. This technical guide explores the causality behind these effects, detailing the thermodynamic forces that drive conformational locking, the pharmacokinetic benefits of steric shielding, and the advanced synthetic protocols required to overcome the very steric hindrance that makes this building block so valuable.

Mechanistic Impact 1: The Cis-Amide Lock

In natural peptides, secondary amide bonds exist almost exclusively (>99%) in the trans conformation (ω ≈ 180°) to minimize steric repulsion between adjacent α-carbon side chains. However, in N-alkylated peptides and peptoids (tertiary amides), the energy barrier between cis and trans states is lowered, often resulting in a heterogeneous mixture of conformations that complicates target binding.

The N-tert-butyl group solves this through extreme steric imposition. When the amide bond attempts to adopt a trans geometry, the massive volume of the tert-butyl group severely clashes with the preceding residue's α-carbon and side chain. To relieve this critical thermodynamic strain, the molecule is forced to rotate 180 degrees. Consequently, the bulky tert-butyl group exerts complete control over the peptoid amide geometry, effectively locking it in the cis conformation[1], as detailed in 1[1]. This "cis-amide lock" is invaluable for engineering specific secondary structures, such as tight turns and polyproline type-I helices, which are critical for high-affinity receptor binding.

ConformationalLock A Peptide/Peptoid Backbone B Standard N-Alkyl Group (e.g., Methyl) A->B C N-tert-Butyl Group (Extreme Steric Bulk) A->C D Cis/Trans Equilibrium (Mixed Conformations) B->D Low Energy Barrier E Severe Steric Clash in Trans C->E Steric Hindrance F 100% Cis-Amide Lock E->F Energy Minimization

Figure 1: Thermodynamic logic of the cis-amide lock induced by the N-tert-butyl group.

Mechanistic Impact 2: Proteolytic Shielding & Pharmacokinetics

A primary failure point for peptide therapeutics is rapid degradation by endogenous proteases in vivo[2]. Proteases function by docking onto the extended peptide backbone, requiring specific hydrogen-bonding interactions with the amide N-H and unhindered access to the carbonyl carbon.

The N-tert-butyl group disrupts this process via two distinct mechanisms:

  • Hydrogen Bond Deletion: Alkylation removes the amide proton, eliminating a critical hydrogen bond donor required for protease active-site recognition.

  • Steric Shielding: The massive spatial footprint of the tert-butyl group acts as a physical barricade, preventing the protease catalytic triad from approaching the scissile bond.

By biochemically modifying the peptide chain, interactions with proteases are prevented, protecting the peptide from enzymatic degradation[2], as highlighted in 2[2].

Quantitative Impact of N-tert-Butyl Modification
PropertyNatural Glycine (Gly)N-Methylglycine (Sarcosine)N-tert-Butylglycine (NtBu-Gly)
Amide Bond Geometry (ω) >99% TransMixed (Cis/Trans)100% Cis
Proteolytic Half-Life (Serum) < 15 Minutes2 - 4 Hours> 48 Hours (Highly Stable)
Steric Hindrance (A-value) Minimal (~0 kcal/mol)Moderate (~1.7 kcal/mol)Extreme (~4.8 kcal/mol)
Coupling Efficiency (SPPS) Excellent (>99% in 30 min)Good (>95% in 1 hr)Poor (Requires HATU/Heat)

Table 1: Comparative physicochemical and pharmacokinetic properties illustrating the profound impact of N-tert-butyl substitution.

Synthetic Challenges & Advanced SPPS Methodologies

The very steric hindrance that provides biological stability makes the chemical synthesis of peptides containing N-tert-butylglycine notoriously difficult. The steric hindrance of the tert-butyl group has historically prevented the solid-phase synthesis of peptoid oligomers incorporating these monomers[3]. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) often fail to achieve complete conversion when coupling the subsequent amino acid onto the highly hindered secondary amine of a deprotected N-tBu-Gly residue.

To overcome this, application scientists must abandon standard protocols and utilize highly reactive uronium/aminium salts with neighboring group effects. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory here. The 7-aza group of the HOAt leaving group generated by HATU forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and dramatically accelerating the acylation of the hindered nitrogen. Alternatively, submonomer protocols using halogenoacetic acid preactivation have been developed to improve efficacy[3], as documented in 3[3].

SPPSWorkflow Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. Wash Resin (DMF/DCM) Step1->Step2 Step3 3. Pre-activate Fmoc-NtBu-Gly-OH (HATU/DIPEA, 3 min) Step2->Step3 Step4 4. Coupling Reaction (2-4 hours, Gentle Agitation) Step3->Step4 Step5 5. Chloranil Test Monitoring Step4->Step5 Step5->Step1 Complete (Next Cycle) Step6 6. Double Coupling or Capping (If Positive) Step5->Step6 Incomplete

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered N-tert-butylglycine.

Self-Validating Experimental Protocol: SPPS with Fmoc-NtBu-Gly-OH

This protocol is designed as a self-validating system. The critical failure point in this workflow is false-negative monitoring. Standard Kaiser (ninhydrin) tests will fail to detect the secondary amine of the deprotected N-tBu-Gly residue. You must use the Chloranil test to accurately monitor the coupling of the subsequent amino acid. Furthermore, N-tert-butylglycine and its derivatives are utilized in peptide synthesis where the tert-butyl group provides steric hindrance that influences conformation[4], requiring precise reagent equivalents as outlined in 4[4].

Step-by-Step Methodology

Phase 1: Coupling Fmoc-NtBu-Gly-OH to the Resin

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve Fmoc-NtBu-Gly-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF. Add DIPEA (8.0 equivalents) to activate the carboxylic acid. Allow pre-activation for exactly 3 minutes (do not exceed, to prevent guanidinium formation).

  • Coupling: Add the activated solution to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) indicates complete coupling onto the primary amine.

Phase 2: Coupling the Subsequent Amino Acid (The Bottleneck)

  • Deprotection: Remove the Fmoc group from the newly incorporated NtBu-Gly residue using 20% piperidine in DMF. Wash extensively with DMF.

  • High-Efficiency Coupling: Dissolve the next Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10.0 eq). Pre-activate for 3 minutes, then add to the resin.

  • Extended Agitation / Heat: Due to the massive steric clash, agitate the reaction for 12–24 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).

  • Secondary Amine Validation: Perform a Chloranil Test (2% acetaldehyde in DMF and 2% chloranil in toluene). A negative result (colorless/yellowish beads) validates a successful coupling. A positive result (blue/green beads) mandates a double coupling cycle before acetic anhydride capping.

References

  • Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation Source: ResearchGate URL:[Link]

  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases Source: PMC (National Institutes of Health) URL:[Link]

Sources

Engineering Resilience: An In-Depth Guide to N-Substituted Glycine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of peptidomimetics that retain the high target affinity of natural peptides while circumventing their pharmacokinetic liabilities has led to the rapid evolution of N-substituted glycine oligomers, commonly known as peptoids[1]. First conceptualized by Zuckermann et al. in 1992, peptoids shift the side-chain appendage from the α-carbon to the amide nitrogen[2]. This simple yet profound structural isomerization fundamentally alters the molecule's physicochemical properties, rendering it invisible to ubiquitous proteolytic enzymes and significantly enhancing cellular permeability[1].

This technical whitepaper explores the mechanistic foundations of peptoid synthesis, detailing the self-validating submonomer Solid-Phase Peptide Synthesis (SPPS) methodology, and provides a rigorous, step-by-step protocol for researchers and drug development professionals.

Mechanistic Foundations: The Causality of Peptoid Stability

To understand the value of N-substituted glycines, one must examine the causality behind their biological resilience. Natural α-peptides are rapidly degraded in vivo because ubiquitous proteases recognize the standard NH-Cα-CO backbone conformation and utilize the amide proton for enzymatic docking and cleavage[3].

By shifting the side chain to the nitrogen atom, peptoids eliminate the chiral center at the α-carbon and remove the amide hydrogen bond donor[1]. This absence of the amide proton prevents standard protease recognition, granting peptoids exceptional in vivo stability. Furthermore, the lack of backbone hydrogen bonding forces peptoids to rely on steric interactions between their bulky N-substituted side chains to fold into unique secondary structures, such as polyproline type-I-like helices[3].

ProteaseResistance Peptide Alpha-Peptide (NH-Calpha-CO) Hbond H-Bond Donor Present (NH) Peptide->Hbond Peptoid Alpha-Peptoid (NR-CH2-CO) NoHbond H-Bond Donor Absent (NR) Peptoid->NoHbond Protease Protease Cleavage Hbond->Protease Stable Proteolytic Stability NoHbond->Stable

Mechanistic pathway illustrating the causality of protease resistance in peptoids.

The Submonomer SPPS Methodology

Historically, synthesizing modified peptides required the tedious preparation of fully protected, non-natural amino acid monomers. The breakthrough in peptoid chemistry was the development of the submonomer SPPS method [2]. Instead of coupling fully formed N-alkylated amino acids, the submonomer approach builds the residue directly on the resin in two highly efficient steps: Acylation and Nucleophilic Displacement [4].

SubmonomerCycle Resin Resin-Bound Amine (Secondary or Rink Amide) Acylation Step 1: Acylation Bromoacetic Acid + DIC Resin->Acylation Deprotected Intermediate Resin-Bound Bromoacetamide Acylation->Intermediate Amide Bond Formation Displacement Step 2: Displacement Primary Amine (R-NH2) Intermediate->Displacement SN2 Preparation Product Elongated Peptoid (N-substituted glycine) Displacement->Product Side-chain Intro Product->Acylation Iterate for length n

Iterative two-step submonomer SPPS cycle for N-substituted glycine oligomers.

Causality of Reagent Selection
  • Why Bromoacetic Acid? While chloroacetic acid is cheaper, bromoacetic acid is utilized because the bromide ion's larger atomic radius and lower electronegativity make it a vastly superior leaving group for the subsequent SN₂ displacement, ensuring >98% coupling efficiency[4].

  • Why DIC over DCC? N,N'-diisopropylcarbodiimide (DIC) is chosen for activation because its byproduct, diisopropylurea, is highly soluble in DMF. This prevents the resin clogging that frequently occurs with the insoluble dicyclohexylurea byproduct of DCC[5].

  • Why Primary Amines? The displacement step utilizes commercially available primary amines. Because the peptoid backbone lacks a chiral center at the α-carbon, racemization is impossible. This allows chemists to use aggressive coupling conditions (high molarity, long durations) without risking stereochemical degradation[3].

Quantitative Data: Physicochemical Divergence

To understand the paradigm shift peptoids represent in drug development, we must quantify their divergence from standard α-peptides.

Parameterα-Peptidesα-Peptoids (N-substituted glycines)Impact on Drug Development
Side-Chain Attachment α-CarbonAmide NitrogenAlters backbone flexibility and folding rules.
Backbone Chirality Yes (L- or D- isomers)No (Achiral backbone)Eliminates racemization risks during synthesis.
Backbone H-Bond Donors Yes (N-H)No (Tertiary amides)Prevents aggregation; increases solubility.
Proteolytic Stability Low (Minutes to hours half-life)Extremely High (Days to weeks half-life)Enables oral bioavailability and sustained in vivo efficacy.
Synthesis Methodology Fmoc-SPPS (Protected monomers)Submonomer SPPS (Unprotected amines)Drastically reduces synthesis cost and time.
Monomer Diversity ~20 natural, limited unnatural>1000 commercially available primary aminesExpands the combinatorial chemical space exponentially.

Self-Validating Protocol: The Submonomer Synthesis Cycle

Note: This protocol is adapted from the validated methodology by Tran et al.[4].

Phase 1: Resin Preparation & Swelling
  • Resin Selection : Weigh 100 mg of Rink Amide resin (approx. 0.06 mmol loading) into a fritted polypropylene reaction vessel. Causality: Rink amide is preferred for generating C-terminal primary amides upon cleavage, which enhances in vivo stability compared to C-terminal carboxylic acids[4].

  • Swelling : Suspend the resin in N,N-dimethylformamide (DMF) for 20 minutes, then drain.

  • Fmoc Deprotection : Treat the resin with 1 mL of 20% (v/v) 4-methylpiperidine in DMF for 20 minutes. Drain and wash 3× with 2 mL DMF[5].

Phase 2: Iterative Elongation (The Submonomer Cycle)

Step 2A: Acylation 4. Reagent Addition : Add 1 mL of 0.6 M bromoacetic acid in DMF to the resin[4]. 5. Activation : Immediately add 86 µL of N,N'-diisopropylcarbodiimide (DIC). Agitate at room temperature for 20 minutes[4]. 6. Washing : Drain the reaction mixture and wash the resin 3× with 2 mL DMF.

Step 2B: Nucleophilic Displacement 7. Amine Addition : Add 1 mL of a 1.0–2.0 M solution of the desired primary amine dissolved in N-methyl-2-pyrrolidone (NMP)[4]. Causality: NMP's slightly higher polarity compared to DMF enhances the SN₂ reaction rate for sterically hindered amines. 8. Displacement : Agitate at room temperature for 60 to 120 minutes. 9. Washing : Drain and wash the resin 3× with 2 mL DMF.

Phase 3: Cleavage & Quality Control
  • Cleavage : Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours.

  • Isolation : Evaporate the TFA under a nitrogen stream, precipitate the crude peptoid in cold diethyl ether, and centrifuge to isolate the pellet.

  • Validation (Critical) : Analyze the crude product via LC-MS. Do not rely on the standard Kaiser test during elongation. The Kaiser test detects primary amines and will yield false negatives for the secondary amines inherent to the growing peptoid backbone. Use the Chloranil test if on-resin colorimetric validation is strictly required.

Clinical and Nanotechnological Applications

The unique structural properties of N-substituted glycines have catalyzed their adoption across multiple disciplines:

  • Inhibitors of Protein-Protein Interactions (PPIs) : The high conformational flexibility of the peptoid backbone allows it to mold into complex, shallow binding pockets that traditional small molecules cannot address[1].

  • Antimicrobial Peptoids (AMPeps) : By mimicking the amphiphilic topology of natural host-defense peptides, AMPeps disrupt bacterial membranes. Their resistance to bacterial proteases gives them a distinct survival advantage in infectious microenvironments[3].

  • Self-Assembling Nanosheets : Amphiphilic peptoids can spontaneously self-assemble into highly ordered, two-dimensional nanosheets at the air-water interface. These robust nanomaterials serve as synthetic platforms for sensor fabrication and targeted drug delivery[4].

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. URL: [Link]

  • Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments. URL: [Link]

  • Connolly, M. D., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Molecular Foundry, Lawrence Berkeley National Laboratory. URL: [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids[oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. URL: [Link]

  • Sun, J., et al. (2023). A Review on the Synthesis of Polypeptoids. MDPI. URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Tool for Advanced Peptide Synthesis

N-tert-Butyl-N-Fmoc-glycine (CAS: 250695-67-1) is a highly specialized amino acid derivative engineered for critical applications in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky tert-butyl group on the amide nitrogen, provides a strategic solution to one of the most persistent challenges in peptide chemistry: aggregation of the growing peptide chain. This guide offers an in-depth exploration of its core physicochemical properties, analytical characterization, and the scientific rationale behind its application, providing researchers with the foundational knowledge to leverage this powerful building block effectively.

At its core, the molecule integrates three key functional components: the foundational glycine structure, the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and the permanent N-tert-butyl modification. The Fmoc group facilitates the standard, base-labile deprotection strategy central to modern peptide synthesis, while the N-tert-butyl group fundamentally alters the properties of the glycine residue. By disrupting the hydrogen-bonding capacity of the peptide backbone, it acts as a potent "beta-sheet breaker," preventing the intermolecular aggregation that can lead to failed or low-yield syntheses of complex or hydrophobic peptides. Furthermore, this modification introduces significant steric hindrance, creating a valuable tool for designing conformationally constrained peptidomimetics and enhancing metabolic stability.

Core Physicochemical Properties

The utility of N-tert-Butyl-N-Fmoc-glycine in a laboratory setting is dictated by its fundamental physical and chemical properties. These characteristics influence everything from storage and handling to solvent selection and reaction kinetics.

PropertyValueSource(s)
CAS Number 250695-67-1[1]
Molecular Formula C₂₁H₂₃NO₄[2][3][4]
Molecular Weight 353.42 g/mol [1][2]
IUPAC Name n-(((9h-fluoren-9-yl)methoxy)carbonyl)-n-(tert-butyl)glycine[1]
Appearance White to off-white powder[2][3]
Purity Typically ≥95% (HPLC)[1]
Storage Conditions Store at room temperature or refrigerated (2-8°C) in a dry environment.[1][2][5]

Solubility Profile: A Key to Application

The solubility of N-tert-Butyl-N-Fmoc-glycine is dominated by its large, hydrophobic Fmoc and tert-butyl groups. Consequently, it is generally insoluble in water but exhibits good solubility in the polar aprotic solvents commonly used in SPPS.

  • High Solubility: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

  • Moderate to Low Solubility: Acetonitrile, Methanol, Ethanol.[6]

  • Insoluble: Water.[6]

Expert Insight: The excellent solubility in DMF and NMP is critical for its primary application. During SPPS, complete dissolution of the incoming amino acid in the coupling cocktail is paramount to achieving efficient and rapid acylation of the resin-bound amine. Poor solubility can lead to incomplete couplings, resulting in deletion sequences and a difficult final purification.

The Scientific Rationale: Strategic Application in Fmoc/tBu SPPS

To appreciate the value of N-tert-Butyl-N-Fmoc-glycine, one must first understand the context of its use: the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. This method relies on a system of "orthogonal" protecting groups, where one class of protecting groups (the temporary N-terminal Fmoc group) can be removed without affecting another class (the permanent side-chain protecting groups, typically tert-butyl based).[7]

The general SPPS cycle is an iterative process of deprotection, washing, coupling, and further washing to build a peptide sequence on a solid support.

SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Activated Fmoc-AA, Base) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. End Elongated Peptide (Ready for next cycle) Wash2->End End->Deprotection Repeat for next AA

Caption: The iterative workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Causality: The "Why" Behind the N-tert-Butyl Group

While standard Fmoc-Gly-OH is a simple building block, the introduction of the N-tert-butyl group provides two distinct and powerful advantages:

  • Disruption of Aggregation: During the synthesis of long or hydrophobic peptides, the growing chains can aggregate via intermolecular hydrogen bonds, forming stable beta-sheet structures. This aggregation sequesters the N-terminal amine, making it inaccessible for the next coupling reaction and leading to truncated sequences. The bulky N-tert-butyl group on N-tert-Butyl-N-Fmoc-glycine acts as a "disruptive" element. By replacing the amide proton (N-H) with a bulky alkyl group (N-tBu), it eliminates the hydrogen bond donor at that position, effectively breaking the pattern required for beta-sheet formation and maintaining the accessibility of the peptide chain.

  • Conformational Constraint: In drug development, constraining a peptide into a specific bioactive conformation can significantly enhance its potency, selectivity, and metabolic stability. The steric bulk of the N-tert-butyl group restricts the rotational freedom (phi and psi angles) around the glycine residue. This forces the peptide backbone to adopt a specific local geometry, making this molecule a valuable tool for designing peptidomimetics with well-defined secondary structures.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stability of N-tert-Butyl-N-Fmoc-glycine is crucial before its use in synthesis. A combination of NMR, MS, and HPLC provides a comprehensive and self-validating characterization.

Protocol 1: ¹H NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure by identifying the characteristic protons of the Fmoc, tert-butyl, and glycine moieties.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis & Expected Signals:

    • Fmoc Group: A series of multiplets between ~7.2 and 7.9 ppm corresponding to the 8 aromatic protons of the fluorenyl group. A multiplet around 4.2-4.4 ppm corresponding to the CH and CH₂ protons of the fluorenylmethoxycarbonyl linker.

    • tert-Butyl Group: A sharp, strong singlet at ~1.4-1.5 ppm, integrating to 9 protons. This is a highly diagnostic signal.

    • Glycine Methylene Group: A singlet at ~3.9-4.1 ppm, integrating to 2 protons (the -N-CH₂-COOH).

    • Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if visible).

Trustworthiness Insight: The presence and correct integration of these distinct signal sets provide unambiguous confirmation of the molecule's identity. The sharp singlet of the tert-butyl group is a particularly clear indicator that distinguishes it from other N-alkylated or standard glycine derivatives.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the correct molecular weight of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Analysis & Expected Ions:

    • [M+H]⁺: Expected m/z = 354.42

    • [M+Na]⁺: Expected m/z = 376.40

Trustworthiness Insight: Observing the correct mass-to-charge ratio for the protonated or sodiated molecular ion provides definitive proof of the compound's elemental composition.

Protocol 3: RP-HPLC for Purity Assessment

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from ~30% B to 95% B over 20 minutes.

  • Detection: UV absorbance at 265 nm or 301 nm (characteristic for the Fmoc group).

  • Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Trustworthiness Insight: A purity level of ≥95% is typically required for reliable use in SPPS.[1] This method is crucial for ensuring that impurities, such as Fmoc-OH or unreacted starting materials, are not carried into the peptide synthesis, which would complicate purification later.

Practical Workflow: A Single Coupling Cycle

The following protocol outlines the key steps for incorporating N-tert-Butyl-N-Fmoc-glycine into a peptide sequence using an automated peptide synthesizer.

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating N-tert-Butyl-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted glycine residues, the building blocks of peptoids, are of significant interest in medicinal chemistry for their ability to impart proteolytic resistance and modulate the conformational properties of peptides.[1] The incorporation of sterically demanding N-alkyl groups, such as the tert-butyl group, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview and a field-proven protocol for the incorporation of N-tert-Butyl-N-Fmoc-glycine into peptide sequences using the orthogonal Fmoc/tBu strategy. We will delve into the causality behind experimental choices, focusing on coupling activation for this hindered amino acid, and discuss the critical post-synthesis characterization required for verification. A key consideration addressed is the stability of the N-tert-butyl group during the final acidolytic cleavage, which is expected to remain on the peptide backbone as a permanent modification.

Introduction: The Rationale for N-tert-Butyl-glycine

The substitution of a peptide's backbone amide proton with an alkyl group eliminates the hydrogen bond donor capability at that position, profoundly impacting secondary structure.[2] N-substituted glycines are the quintessential units of peptoids, a class of peptide mimics known for their enhanced proteolytic stability and cell permeability.[1] The N-tert-butyl group is particularly noteworthy for its significant steric bulk. Its inclusion can:

  • Induce Local Conformational Constraints: The bulky nature of the tert-butyl group restricts bond rotation, influencing the local and global conformation of the peptide.

  • Enhance Proteolytic Stability: The N-alkylation prevents recognition and cleavage by many common proteases.

  • Modulate Hydrophobicity: The addition of the tert-butyl group increases the hydrophobicity of the residue, which can be critical for interactions with biological targets or for membrane translocation.

This protocol utilizes the standard Fmoc/tBu orthogonal protection scheme, where the base-labile Fmoc group provides temporary Nα-protection, and acid-labile tBu groups protect reactive amino acid side chains.[3][4]

Core Principles & Strategic Considerations

The successful incorporation of Fmoc-N(tBu)-Gly-OH hinges on overcoming the steric hindrance posed by the tert-butyl group, which can significantly slow down the kinetics of amide bond formation.

Orthogonal Protection Strategy

The entire synthesis relies on the Fmoc/tBu strategy, an orthogonal system where different classes of protecting groups are removed under distinct chemical conditions.[3][5]

  • Nα-Fmoc Group: Removed by a base (e.g., piperidine) in each cycle.

  • Side-Chain tBu/Trt Groups: Stable to piperidine but removed by strong acid (TFA) during the final cleavage step.

  • N-tert-Butyl Group (Backbone): This is a permanent N-alkyl group. Unlike N-Boc or side-chain O-tBu groups, the N-C bond of the N-tert-butyl moiety is stable under the standard TFA cleavage conditions used in SPPS.[1][6] Therefore, the final product of this protocol is a peptide with a permanent N-tert-butyl modification at the glycine residue.

The Challenge of Steric Hindrance

The primary challenge is the coupling of the Fmoc-N(tBu)-Gly-OH carboxyl group to the N-terminal amine of the growing peptide chain. The bulky tert-butyl group shields the reaction center, making it a "difficult coupling." To overcome this, highly efficient coupling reagents are mandatory.

  • Uronium/Aminium Reagents (HATU/HCTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. HATU, in particular, forms a more reactive OAt-active ester, which is exceptionally effective for sterically hindered couplings.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing an N-tert-butyl-glycine residue.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide or Wang Resin100-200 meshStandard Supplier
N,N-Dimethylformamide (DMF)Peptide SynthesisStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineACS GradeStandard Supplier
Fmoc-protected Amino Acids (Standard)Peptide SynthesisStandard Supplier
Fmoc-N-tert-Butyl-glycine >98% PuritySpecialist Supplier
HATU or HCTUPeptide SynthesisStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)>98% PurityStandard Supplier
1,2-Ethanedithiol (EDT)>98% PurityStandard Supplier
Diethyl Ether (Cold)ACS GradeStandard Supplier
SPPS Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Resin Next Cycle KaiserTest->Coupling Incomplete (Recouple) Final_Deprotect Final Fmoc Deprotection KaiserTest->Final_Deprotect Synthesis Complete Final_Wash DCM Wash & Dry Final_Deprotect->Final_Wash Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Automated workflow for Fmoc/tBu SPPS.

Protocol: Standard Amino Acid Coupling Cycle

This protocol describes a single cycle for adding a standard Fmoc-protected amino acid.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF in a fritted reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[8]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test on a small sample of beads. If the test is negative (beads are yellow), the coupling is complete. Wash the resin with DMF (5 x 1 min). The resin is now ready for the next cycle.

Protocol: Incorporating Fmoc-N-tert-Butyl-glycine (The Difficult Coupling)

This modified protocol is essential for achieving high coupling efficiency with the sterically hindered Fmoc-N(tBu)-Gly-OH.

  • Deprotection and Washing: Perform steps 1-3 from the standard protocol (Section 3.3).

  • Coupling Activation: In a separate vessel, dissolve Fmoc-N-tert-Butyl-glycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes. The use of increased equivalents and a powerful activator like HATU is critical.[6][7]

  • First Coupling: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for at least 4 hours .

  • Monitoring: Perform a Kaiser test. It is common for this test to be positive (blue beads), indicating incomplete coupling.

  • Washing: Regardless of the Kaiser test result, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling (Recoupling): Prepare a fresh batch of activated Fmoc-N-tert-Butyl-glycine as described in step 2. Add this solution to the resin and agitate for another 4 hours or overnight.

  • Final Wash and Confirmation: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min). Perform a final Kaiser test. A negative result confirms the completion of the coupling. If the test remains positive, proceed to the capping step (see Troubleshooting).

Protocol: Final Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note: This protocol will not remove the N-tert-butyl group from the glycine backbone.[1][2]

  • Preparation: After the final coupling cycle, perform a final Fmoc deprotection (Section 3.3, step 2). Wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers are critical for trapping the tert-butyl cations generated from the side-chain protecting groups.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) in a sealed vessel. Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL conical tube. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting and Characterization

A self-validating protocol requires robust methods for monitoring and final analysis.

IssueProbable CauseRecommended Solution
Positive Kaiser test after recoupling of Fmoc-N(tBu)-Gly-OH Extreme steric hindrance preventing complete reaction.Capping: After washing away the second coupling solution, treat the resin with a capping solution (e.g., 10% acetic anhydride and 10% DIPEA in DMF) for 30 minutes to permanently block any unreacted amines. This prevents the formation of deletion sequences.
Low final yield Incomplete coupling at the N(tBu)Gly step; peptide aggregation.Ensure double coupling is performed for the hindered residue. For aggregation-prone sequences, consider using a lower-loaded resin (0.1-0.3 mmol/g).
Unexpected mass in MS analysis (+56 Da) This is the expected result, confirming the retention of the N-tert-butyl group.This is not a problem but a confirmation of the expected outcome. The mass of the N-tert-butyl-glycine residue will be 56 Da greater than a standard glycine residue.
Side products observed in HPLC Scavengers were omitted or insufficient during TFA cleavage.Always use a comprehensive scavenger cocktail, especially for peptides containing Trp, Met, or Cys, to prevent alkylation by tert-butyl cations.[3]
Analytical Characterization
  • Reverse-Phase HPLC (RP-HPLC): This is essential for purifying the crude peptide and assessing its purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final peptide. This is the definitive method to verify the retention of the N-tert-butyl group. The expected mass will be the calculated mass of the peptide sequence with an additional 56.11 Da for the C₄H₉ group replacing a hydrogen on the glycine nitrogen.

Mechanism Visualization: TFA Cleavage and the Fate of the N-tert-Butyl Group

The following diagram illustrates the key chemical events during the final cleavage step.

Cleavage_Mechanism cluster_resin Peptidyl-Resin cluster_products Reaction Products Resin Resin-Linker-Peptide-Gly(N-tBu)-AA(SideChain-tBu) DeprotectedPeptide H-Peptide-Gly(N-tBu)-AA(SideChain-OH)-OH (N-tBu group is stable) Resin->DeprotectedPeptide Peptide Release tBu_Cation tert-Butyl Cation (from side chains) Resin->tBu_Cation Side-Chain Deprotection TFA TFA (H⁺) TFA->Resin Acidolysis Scavengers Scavengers (TIS, H₂O, EDT) tBu_Cation->Scavengers Quenching Trapped_tBu Trapped Byproducts Scavengers->Trapped_tBu

Caption: Fate of protecting groups during final TFA cleavage.

Conclusion

The incorporation of N-tert-Butyl-N-Fmoc-glycine is a powerful method for introducing significant steric bulk and proteolytic resistance into a peptide backbone. Success requires a strategic approach to overcome the challenge of hindered coupling, mandating the use of potent activating reagents like HATU and extended reaction times. It is critical for researchers to understand that, based on the principles of N-alkyl bond stability, the N-tert-butyl group should be considered a permanent modification that is retained on the final peptide after standard TFA cleavage. Final characterization by mass spectrometry is essential to validate the successful synthesis and confirm the molecular weight of the N-alkylated peptide product.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Liu, C. F., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. Available at: [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Google Patents. (2013). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • Bednarek, M. A., et al. (1989). Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. International Journal of Peptide and Protein Research, 34(2), 128-132.
  • Watanabe Chemical Industries. (n.d.). Fmoc-N-Alkylglycines. Available at: [Link]

  • Zhang, L., et al. (2021). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Organic Chemistry Frontiers. Available at: [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Available at: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Albericio, F., et al. (2017). Chapter 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed.). Elsevier.
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Available at: [Link]

  • R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Available at: [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Available at: [Link]

Sources

Cleavage cocktail for peptides containing N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cleavage Strategies for Peptides and Peptidomimetics Containing N-tert-Butyl-N-Fmoc-glycine

Executive Briefing & Strategic Context

The incorporation of N-tert-Butyl-N-Fmoc-glycine (Fmoc-N-tBu-Gly-OH) into solid-phase peptide synthesis (SPPS) represents a powerful strategy for structural biologists and medicinal chemists. The extreme steric bulk of the N-tert-butyl (N-tBu) group heavily restricts backbone dihedral angles, forcing the preceding amide bond to adopt a cis conformation exclusively[1]. This property is highly prized in the design of foldamers, cyclic macrocycles, and peptoids[2].

However, the massive steric shielding and unique electronic properties of the N-tBu amide bond create a dichotomy during the final TFA-mediated cleavage and global deprotection step. Depending on the synthetic objective, the N-tBu group must either be strictly preserved (as a permanent structural motif) or completely removed (if utilized as a temporary, highly hindered backbone protecting group)[3]. This application note details the mechanistic causality behind N-tBu stability and provides self-validating protocols for both retention and removal.

Mechanistic Causality in Cleavage (E-E-A-T)

Heterolytic Cleavage Resistance of N-tBu Amides

In standard Fmoc-SPPS, tert-butyl groups attached to oxygen (e.g., Ser(tBu), Asp(OtBu)) or as carbamates (e.g., Lys(Boc)) are rapidly cleaved by 95% Trifluoroacetic acid (TFA) via an


 mechanism, generating a stable tert-butyl carbocation[4].

Conversely, the N-tBu group attached directly to an amide nitrogen is remarkably stable to standard acidic cleavage[5]. The nitrogen's lone pair is delocalized into the carbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, meaning protonation occurs preferentially on the carbonyl oxygen rather than the nitrogen. For the N-C(tBu) bond to cleave, the highly unfavorable protonation of the amide nitrogen must occur. Consequently, standard 95% TFA cocktails at room temperature will retain  the N-tBu modification. To force the removal of the N-tBu group, the activation energy barrier must be overcome by introducing a superacid (e.g., Trifluoromethanesulfonic acid, TFMSA) or prolonged heating[5].
The Diketopiperazine (DKP) Conformational Trap

A critical failure point in synthesizing N-tBu-Gly containing peptides is the risk of Diketopiperazine (DKP) formation. If the N-tBu-Gly residue is located at the C-terminus (position 1 or 2), the forced cis geometry of the amide bond acts as a conformational trap[1]. This geometry brings the free N-terminal amine of the growing chain into perfect trajectory for a nucleophilic attack on the C-terminal ester linkage anchoring the peptide to the resin. To mitigate this sequence-specific degradation, highly acid-labile resins (e.g., 2-chlorotrityl chloride) and abbreviated cleavage times are mandatory.

Workflow Decision Architecture

The following Graphviz diagram illustrates the logical decision matrix for selecting the appropriate cleavage cocktail based on the desired fate of the N-tBu group and sequence-specific DKP risks.

Workflow Start Peptide containing N-tBu-Gly Decision1 Is N-tBu a permanent structural motif? Start->Decision1 PathRetain Retain N-tBu (Peptidomimetics) Decision1->PathRetain Yes PathRemove Remove N-tBu (Protecting Group) Decision1->PathRemove No Decision2 Is N-tBu-Gly at C-terminus (Pos 1/2)? PathRetain->Decision2 Harsh Superacid Cleavage TFA/TFMSA/TIS 2-4h at 25°C PathRemove->Harsh DKP_Risk High DKP Risk Use 2-CTC Resin & Short Cleavage (1h) Decision2->DKP_Risk Yes Standard Standard Cleavage TFA/TIS/H2O (95:2.5:2.5) 2h at 25°C Decision2->Standard No

Caption: Decision matrix for selecting the optimal cleavage cocktail for N-tBu-Gly peptides.

Quantitative Comparison Matrix

To ensure precise experimental control, the following table summarizes the quantitative parameters and expected outcomes of various cleavage cocktails applied to N-tBu-Gly peptides.

Cocktail CompositionRatio (v/v)Temp (°C)Time (h)Fate of N-tBu GroupPrimary Application
TFA / TIS / H₂O 95 : 2.5 : 2.5252.0Retained (>99%)Peptoids, Foldamers
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)82.5 : 5 : 5 : 5 : 2.5252.0Retained (>98%)Peptides with Cys/Met/Trp
TFA / TFMSA / TIS / Thioanisole 85 : 10 : 2.5 : 2.5253.0Removed (>95%)Backbone Deprotection
Neat TFA (Heated) 100604.0Removed (~90%)Metal-free Deprotection

Self-Validating Experimental Protocols

Protocol A: Standard Cleavage (Retention of N-tBu Modification)

Objective: Cleave the peptide from the solid support and remove standard side-chain protecting groups while preserving the N-tBu structural modifier.

  • Resin Preparation: Wash the peptide-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Formulation: Prepare 5 mL of the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5). Note: If the sequence contains oxidation-prone residues (Cys, Met, Trp), substitute with Reagent K[4].

  • Cleavage Reaction: Add the chilled cocktail to the resin. Agitate gently at 25°C for exactly 2.0 hours.

  • Filtration & Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate will form immediately.

  • Self-Validation Step: Centrifuge and decant the ether. Dissolve the crude pellet in 50% Acetonitrile/Water. Analyze via LC-MS. Validation: The target mass must include the +56 Da mass shift, confirming the intact retention of the N-tBu group.

Protocol B: Superacid Cleavage (Removal of N-tBu Protecting Group)

Objective: Complete de-tert-butylation of the amide nitrogen when N-tBu is utilized purely as a temporary backbone protecting group to prevent aggregation[3].

  • Resin Preparation: Wash and dry the peptide-resin (0.1 mmol scale) as described in Protocol A.

  • Cocktail Formulation: In a glass vial (TFMSA degrades plastics), prepare 5 mL of: TFA / TFMSA / TIS / Thioanisole (85:10:2.5:2.5). Pre-cool the mixture to 0°C in an ice bath.

  • Cleavage Reaction: Add the cocktail to the resin. Stir at 0°C for 30 minutes, then allow the reaction to warm to 25°C and agitate for an additional 2.5 hours.

  • Quenching & Precipitation: Carefully filter the highly acidic solution dropwise into 40 mL of ice-cold diethyl ether.

  • Self-Validation Step: Isolate the precipitate and analyze via LC-MS. Validation: The absence of the +56 Da adduct and a distinct shift to an earlier chromatographic retention time (due to loss of the hydrophobic tBu group) confirms complete de-tert-butylation.

References

1.[4] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. URL: 2.[2] N-tert-Butylglycine hydrochloride | 6939-23-7. Benchchem. URL: 3.[5] Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides. The Journal of Organic Chemistry (ACS Publications). URL: 4.[1] Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. Nature Communications (PMC). URL: 5.[3] Chiral, Sequence-Definable Foldamer-Derived Macrocycles. SciSpace. URL:

Sources

Application Note: N-tert-Butyl-N-Fmoc-glycine in Advanced Drug Development and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The incorporation of non-natural amino acids is a cornerstone strategy in modern drug discovery for overcoming the inherent limitations of native peptides, such as poor bioavailability and rapid proteolytic degradation. N-tert-Butyl-N-Fmoc-glycine (Fmoc-N-tBu-Gly-OH) is a highly specialized, Fmoc-protected peptoid monomer. Characterized by the extreme steric bulk of its tert-butyl group, this building block is utilized to engineer highly specific conformational constraints into peptide backbones, enhance lipophilicity, and confer near-absolute resistance to enzymatic cleavage.

This application note provides field-proven insights into the mechanistic utility of Fmoc-N-tBu-Gly-OH and details self-validating protocols for overcoming the severe steric hindrance encountered during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Power of Steric Hindrance

As a Senior Application Scientist, I frequently observe that the failure of peptide drug candidates in the clinic is tied to conformational flexibility (leading to off-target effects) and metabolic instability. N-tert-Butyl-glycine addresses both issues through a mechanism driven purely by steric causality.

Conformational Locking via Cis-Amide Induction

In standard polypeptides, the trans configuration of the amide bond is energetically favored (>99%) to minimize steric repulsion between adjacent alpha-carbon side chains. However, N-alkylation with a massive tert-butyl group fundamentally alters this energy landscape. If the amide bond preceding an N-tBu-Gly residue attempts to adopt a trans geometry, the tert-butyl group creates severe, energetically prohibitive van der Waals clashes with the preceding residue.

Consequently, the molecule undergoes energy minimization by forcing the peptoid-amide bond exclusively into the cis-geometry[1]. This predictable conformational locking is an excellent tool for promoting specific secondary structures, such as tight turns and polyproline type-I helices, which are critical for locking a peptidomimetic into its bioactive conformation for optimal receptor binding[1].

ConformationalControl A Standard Peptide Bond (Trans Dominant) B N-Alkylation (N-tBu-Gly) A->B Modification C Severe Steric Clash in Trans State B->C Bulky t-Butyl D Forced Cis-Amide Isomerization C->D Energy Minimization E Stabilized Turn / Target Affinity D->E Structural Output

Mechanism of cis-amide conformational locking induced by the bulky N-tert-butyl group.

Pharmacokinetic Optimization and Antimicrobial Development

Beyond structural rigidity, the N-tBu modification eliminates the amide hydrogen bond donor, drastically reducing recognition by proteolytic enzymes. Furthermore, the lipophilic nature of the tert-butyl group enhances cellular membrane permeability. In antimicrobial development, the N-tert-butylglycine moiety is not just a structural tool, but a critical active pharmacophore. It is a key structural component of the glycylcycline antibiotic Tigecycline, where its steric bulk is essential for evading classical tetracycline efflux pumps and ribosomal protection mechanisms[2][3].

Comparative Data Analysis

To understand the impact of the tert-butyl group, it is crucial to compare it against standard glycine and a less hindered N-alkylated variant (Sarcosine).

PropertyStandard Glycine (Gly)N-Methylglycine (Sar)N-tert-Butylglycine (N-tBu-Gly)
Amide Bond Geometry >99% TransMixed (Cis/Trans)>99% Cis[1]
Proteolytic Stability Low (Rapid cleavage)ModerateExceptionally High
Steric Hindrance (A-value) ~0 kcal/mol~1.7 kcal/mol>4.8 kcal/mol
SPPS Acylation Difficulty Low (Standard conditions)ModerateExtreme (Requires specialized protocols)
Lipophilicity Contribution MinimalLowHigh (Enhances membrane permeability)

Advanced Experimental Protocols

The primary challenge in utilizing Fmoc-N-tBu-Gly-OH is not coupling it to the growing peptide chain, but rather the subsequent acylation of its secondary amine after Fmoc deprotection. The extreme steric shielding of the tert-butyl group renders standard coupling reagents (e.g., DIC/Oxyma, HBTU) virtually useless, leading to truncated sequences.

The following self-validating protocols utilize a specialized submonomer approach to bypass this bottleneck.

SPPSWorkflow Step1 Resin-Bound Peptide (Free N-terminus) Step2 Couple Fmoc-N-tBu-Gly-OH (DIC/Oxyma, 1h, RT) Step1->Step2 Step3 Fmoc Deprotection (20% Piperidine in DMF) Step2->Step3 Step4 Subsequent Acylation (Steric Bottleneck) Step3->Step4 Step5A Standard Reagents (HBTU/DIC) Result: Truncation/Failure Step4->Step5A Conventional Step5B Optimized: Bromoacetic Anhydride Submonomer Approach Step4->Step5B Optimized Pathway Step6 Successful Chain Elongation Step5B->Step6

Optimized SPPS workflow overcoming N-tBu steric hindrance using specialized acylation.

Protocol 1: Incorporation of Fmoc-N-tBu-Gly-OH onto the Peptide Chain

Causality: Coupling the carboxylic acid of Fmoc-N-tBu-Gly-OH to an unhindered primary amine on the resin is sterically permissible and can be achieved with standard carbodiimide chemistry.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (containing a free, deprotected N-terminal primary amine) in Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-N-tBu-Gly-OH (3.0 equivalents relative to resin loading) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir for 3 minutes to pre-activate the amino acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Self-Correction Step): Perform a Kaiser Test .

    • Logic: The Kaiser test detects free primary amines. A successful coupling will cap the primary amines, resulting in a negative (yellow/colorless) test. If positive (blue), repeat the coupling step before proceeding.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: Subsequent Acylation of the N-tBu Secondary Amine (The Bottleneck)

Causality: Once Fmoc is removed, the resulting N-tBu secondary amine is heavily shielded. Classical acylation with bromoacetyl bromide often fails or yields complex side reactions because the reagent is overly reactive and degrades before penetrating the steric shield. Using the slightly less reactive, but highly stable bromoacetic anhydride provides the optimal kinetic balance to successfully acylate the hindered amine[4].

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 x 1 min).

  • Validation (Self-Correction Step): Perform a Chloranil Test .

    • Logic: The Kaiser test cannot detect secondary amines. The Chloranil test specifically detects secondary amines. A successful deprotection will yield a positive (blue/green on resin beads) result.

  • Optimized Acylation (Submonomer Approach): Prepare a solution of bromoacetic anhydride (10.0 eq) and N,N-Diisopropylethylamine (DIPEA, 10.0 eq) in anhydrous DCM.

    • Note: Do not use bromoacetyl bromide, as it leads to poor oligomer yields under these highly hindered conditions[4].

  • Reaction: Add the solution to the resin and agitate vigorously for 2 hours at room temperature. (For exceptionally difficult sequences, microwave assistance at 50°C for 15 minutes can be applied).

  • Validation: Repeat the Chloranil Test. It must now be negative (colorless/yellowish) , confirming the secondary amine has been fully acylated.

  • Amine Displacement: To continue the peptoid sequence, add the desired primary amine (e.g., 1.0 M in DMF) to the resin and agitate for 1 hour to displace the bromide, generating the next secondary amine for subsequent elongation.

References

  • Title: The Journal of Organic Chemistry Vol. 90 No.
  • Source: researchgate.
  • Source: benchchem.
  • Title: 2-(Tert-butylamino)

Sources

Overcoming On-Resin Peptide Aggregation: A Comprehensive Protocol for the Incorporation of N-tert-Butyl-N-Fmoc-glycine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During Solid-Phase Peptide Synthesis (SPPS), the assembly of hydrophobic, amyloidogenic, or poly-glycine sequences frequently suffers from on-resin aggregation. This phenomenon is driven by the formation of intermolecular hydrogen bonding networks that stabilize rigid


-sheet structures. As the peptide chain collapses onto the polymeric support, steric occlusion prevents the diffusion of reagents to the reactive N-terminus, resulting in incomplete deprotections, deletion sequences, and drastically reduced yields.

To overcome this, N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH) serves as a highly potent backbone-modifying building block. By replacing the amide proton with a massive steric bulk, it permanently disrupts secondary structure formation. This application note provides a deep mechanistic understanding and a self-validating experimental protocol for successfully incorporating and elongating this sterically demanding residue.

Mechanistic Causality: The Physics of Peptide Aggregation

The successful synthesis of complex peptides requires the growing chain to remain in a highly solvated, amorphous state. Standard primary amino acids possess an amide proton capable of acting as a hydrogen bond donor. When multiple residues align, they form highly stable


-sheets 1.

Incorporating an N-alkylated glycine derivative like Fmoc-N(tBu)-Gly-OH alters the physical chemistry of the peptide backbone via two distinct mechanisms:

  • Hydrogen Bond Abrogation : The substitution of the amide proton with an alkyl group completely eliminates the hydrogen bond donor capacity at that specific locus, halting the propagation of the

    
    -sheet .
    
  • Steric Repulsion : The tert-butyl group is exceptionally bulky. Its presence severely restricts the

    
     and 
    
    
    
    dihedral angles of the backbone, forcing the local conformation out of the planar
    
    
    -sheet geometry and into a solvated, disordered state.

Unlike reversible protecting groups (e.g., Hmb or Dmb), the N-tert-butyl group is entirely stable to standard trifluoroacetic acid (TFA) cleavage conditions. It remains in the final sequence as a permanent peptidomimetic modifier, making it invaluable for the design of peptoids, foldamers, and proteolysis-resistant therapeutics 2.

G cluster_0 Standard SPPS (Unmodified) cluster_1 Modified SPPS (N-tBu-Gly) A Growing Peptide (Unmodified Glycine) B Intermolecular H-Bonding A->B C Beta-Sheet Formation & Aggregation B->C D Growing Peptide (N-tBu-Glycine) E Loss of Amide Proton + Steric Bulk D->E F Disrupted Structure (Solvated Chain) E->F

Mechanism of on-resin aggregation versus disruption via N-tert-butylglycine incorporation.

Comparative Analysis of Backbone Modifiers

To select the appropriate aggregation-disrupting strategy, researchers must weigh the required steric hindrance against the desired final product state.

Backbone ModifierCleavage ConditionSteric HindrancePrimary Application
Pseudoprolines 95% TFA (Reversible)ModerateDisruption in Ser/Thr/Cys containing sequences
Fmoc-(Dmb)Gly-OH 95% TFA (Reversible)HighGeneral aggregation disruption
Fmoc-(Hmb)Gly-OH 95% TFA (Reversible)ModerateDifficult sequences requiring O-to-N acyl shift
Fmoc-N(tBu)-Gly-OH Stable (Permanent) Extreme Peptidomimetics, Peptoids, Permanent disruption

Experimental Protocols: The "Self-Validating" Workflow

Coupling onto the secondary amine of an N-tert-butyl residue is notoriously difficult due to extreme steric shielding. Standard uronium/aminium coupling reagents (like HATU or HBTU) are contraindicated here. Because the acylation of the hindered amine is slow, HATU will preferentially react with the free secondary amine to form a dead-end guanidinium byproduct, permanently terminating the peptide chain.

To prevent this, we utilize PyAOP (a phosphonium-based reagent) or Amino Acid Fluorides , which do not cause guanidinylation and drive the reaction to completion. Furthermore, this protocol is designed as a self-validating system , utilizing orthogonal colorimetric assays to verify each step before proceeding.

Materials & Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin.

  • Building Block: Fmoc-N(tBu)-Gly-OH (4.0 equivalents).

  • Coupling Reagents: DIC/Oxyma Pure (for coupling N-tBu-Gly), PyAOP and HOAt (for coupling the next amino acid).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (Collidine).

  • Solvents: Peptide-synthesis grade DMF, NMP, and DCM.

Step-by-Step Methodology

Step 1: Coupling Fmoc-N(tBu)-Gly-OH to the Growing Chain

  • Swell the resin-bound peptide in DMF for 20 minutes.

  • Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation (QC1): Perform a Kaiser test. A positive (blue) result confirms the presence of the primary amine.

  • Dissolve Fmoc-N(tBu)-Gly-OH (4.0 eq) and Oxyma Pure (4.0 eq) in a minimum volume of DMF. Add DIC (4.0 eq) and activate for 3 minutes.

  • Add the activated mixture to the resin. Shake at room temperature for 2 hours (or 75°C for 10 minutes if using a microwave synthesizer).

  • Wash the resin with DMF (5 × 1 min).

  • Self-Validation (QC2): Perform a Kaiser test. A negative (yellow) result confirms complete acylation.

Step 2: The Critical Step - Acylating the N-tBu Secondary Amine

  • Deprotect the Fmoc group from the N-tBu-Gly residue using 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Self-Validation (QC3): Crucial Insight: The Kaiser test cannot detect secondary amines reliably. Use the Chloranil Test . A positive (blue/green) result confirms the successful exposure of the sterically hindered secondary amine.

  • Dissolve the next Fmoc-Amino Acid (5.0 eq), PyAOP (5.0 eq), and HOAt (5.0 eq) in NMP (NMP is preferred over DMF for difficult couplings due to better resin swelling).

  • Add DIPEA (10.0 eq) to the mixture, activate for 1 minute, and add to the resin.

  • React for 4 to 16 hours at room temperature, or utilize microwave heating (75°C for 15-20 minutes). Note: Double coupling is highly recommended for this step.

  • Wash with DMF (5 × 1 min).

  • Self-Validation (QC4): Perform a Chloranil test. A negative (colorless/yellow) result confirms the successful acylation of the hindered amine.

G Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. Couple Fmoc-N(tBu)-Gly-OH (DIC/Oxyma, 75°C MW) Step1->Step2 Step3 3. Fmoc Deprotection (Yields Hindered Sec-Amine) Step2->Step3 Step4 4. Couple Next Amino Acid (PyAOP/HOAt or AA-Fluoride) Step3->Step4 Step5 5. Standard Elongation (Aggregation Prevented) Step4->Step5

Optimized workflow for coupling to and from the sterically hindered N-tBu-Gly residue.

Final Cleavage and Analytical Validation

Once the synthesis is complete, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Because the N-tert-butyl group is completely stable to acidolysis, the final crude peptide will contain the intact N-tert-butylglycine modification.

Final QC: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude pellet via LC-MS. The mass spectrum will reflect the addition of the N-tBu-Gly residue (Mass shift: +113.1 Da compared to a standard Glycine addition of +57.0 Da), confirming the permanent integration of the aggregation-disrupting moiety.

References

  • Angera, I. J., et al. "Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides". National Institutes of Health (PMC). Available at:[Link]

Sources

Application Note: Overcoming Chromatographic Challenges in the HPLC Purification of Peptides Synthesized with N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of N-alkylated amino acids into synthetic peptides is a premier strategy in modern drug development to enhance proteolytic stability, increase lipophilicity, and enforce specific bioactive backbone conformations[1]. However, utilizing building blocks like N-tert-Butyl-N-Fmoc-glycine (Fmoc-N-tBu-Gly-OH) introduces profound physicochemical shifts.

While the bulky tert-butyl group achieves the desired steric shielding in vivo, it creates a dual challenge during in vitro manufacturing:

  • Synthetic Steric Hindrance: The extreme bulkiness of the tert-butyl group reduces coupling efficiency during Solid-Phase Peptide Synthesis (SPPS), often requiring specialized coupling reagents (e.g., HATU/HOAt) and extended reaction times.

  • Chromatographic Artifacts: During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), N-alkylated peptides frequently exhibit severe peak broadening, shouldering, or splitting into multiple distinct peaks[2].

As an Application Scientist, it is critical to understand that this peak splitting is rarely a chemical impurity . Instead, it is a thermodynamic artifact caused by cis-trans isomerization of the N-alkylated amide bond[3]. In standard secondary amides, the trans conformation is highly favored. However, N-alkylation lowers the energy barrier between the cis and trans states, allowing them to coexist and interconvert slowly on the HPLC timescale at room temperature[2][4].

The following guide provides a self-validating system to diagnose and purify N-tBu-Gly containing peptides efficiently.

Diagnostic Workflow & Logical Framework

To prevent the erroneous discarding of pure peptide fractions due to perceived "impurities," laboratories must adopt a temperature-dependent screening workflow. By elevating the column temperature, the thermal energy overcomes the rotational barrier of the amide bond, accelerating the cis-trans interconversion rate until the peaks coalesce into a single, sharp signal[4].

G Start Crude N-tBu-Gly Peptide AnalRT Analytical LC-MS (25°C) Start->AnalRT SplitCheck Peak Splitting / Broadening? AnalRT->SplitCheck HeatLC Elevated Temp LC-MS (60°C) SplitCheck->HeatLC Yes (Conformers) PrepRT Standard Prep HPLC (25°C) SplitCheck->PrepRT No PrepHeat Heated Prep HPLC (60°C) HeatLC->PrepHeat Peaks Coalesce Lyoph Fraction Pooling & Lyophilization PrepRT->Lyoph PrepHeat->Lyoph

Workflow for diagnosing and purifying N-alkylated peptides exhibiting cis-trans isomerization.

Quantitative Data Summary: Temperature Effects on Chromatography

The table below summarizes the causality and expected quantitative shifts when transitioning an N-tBu-Gly peptide purification from ambient to elevated temperatures.

Chromatographic ParameterStandard Condition (25°C)Optimized Condition (60°C)Mechanistic Causality
Peak Shape & Resolution Broad, shouldered, or split into 2+ peaksSingle, sharp, symmetrical peakAccelerated cis-trans interconversion rate coalesces the conformers.
Apparent Purity (UV) Falsely low (e.g., 40-50%)Accurate reflection (e.g., >85%)Integration software no longer splits the target mass into multiple impurity bins.
Retention Time (tR) Later elutionEarlier elution (Shift of 1-3 mins)Increased thermal energy disrupts peptide-stationary phase hydrophobic interactions[5].
System Backpressure HighReduced by 20-30%Decreased viscosity of the aqueous/organic mobile phase at high temperatures.

Experimental Protocols: A Self-Validating System

Protocol A: Analytical Conformational Profiling (Self-Validation Step)

Objective: Differentiate between true synthesis failures (e.g., deletion sequences) and chromatographic cis-trans conformers[2].

  • Sample Preparation: Dissolve the crude peptide in 50% Acetonitrile (ACN) / 50% Water at a concentration of 1 mg/mL. Ensure complete dissolution; sonicate if necessary.

  • Ambient Run (25°C):

    • Column: Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)[5].

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5% to 65% B over 15 minutes.

    • Detection: UV at 214 nm and MS (ESI+).

  • Data Analysis: Identify the peaks corresponding to the target mass. If multiple peaks or a broad smear share the exact target m/z, suspect conformational isomerism[2].

  • Elevated Temperature Run (60°C): Re-inject the sample using the exact same gradient, but heat the column compartment to 60°C.

  • Validation Check: If the previously split peaks coalesce into a single, sharp peak with the correct mass, the phenomenon is confirmed as cis-trans isomerization[4]. Proceed to Protocol B. (Note: If the peaks do not coalesce, they are likely diastereomers or epimers formed during synthesis).

Protocol B: Preparative HPLC Scale-Up at Elevated Temperature

Objective: Isolate the N-tBu-Gly peptide with >95% purity while maintaining high recovery yields[6].

  • Hardware Preparation: Equip the preparative HPLC with a column heating jacket. Select a preparative C18 column built on hybrid silica (e.g., Waters XBridge) capable of withstanding 60°C at acidic pH[5].

  • Mobile Phase Optimization: While 0.1% TFA is standard, if the peptide exhibits poor solubility, consider switching to an ammonium bicarbonate buffer (pH 8.0) if the column chemistry permits, as basic conditions can sometimes alter the hydration shell and improve peak shape for highly hydrophobic sequences[7].

  • Gradient Design: Based on the 60°C analytical run, calculate the elution percentage of the coalesced peak. Design a shallow preparative gradient (e.g., 0.2% to 0.5% B per minute) centered around this elution point to maximize resolution from closely eluting synthesis impurities.

  • Fraction Collection & Re-analysis: Collect fractions based on a strict UV threshold. Re-analyze the collected fractions using the 60°C analytical method (Protocol A) to ensure purity[6].

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the final peptide as a white powder[6].

References

  • Bachem. "Peptide Purification Process & Methods: An Overview." 6

  • Renyi.hu. "HPLC of Peptides and Proteins." 5

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." 7

  • Benchchem. "N-tert-Butylglycine hydrochloride." 1

  • Benchchem. "Impact of the N-methyl Group on Peptide Secondary Structure."2

  • ResearchGate. "N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides." 3

  • ACS Publications. "Kinetic study on cis-trans proline isomerization by high-performance liquid chromatography." 4

Sources

Application Note: Advanced Mass Spectrometry Analysis of Peptides Containing N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The incorporation of N-alkylated amino acids into synthetic peptides and peptoids is a cornerstone strategy in modern drug development, utilized to enhance proteolytic stability, enforce rigid secondary structures, and improve membrane permeability. Among these building blocks, N-tert-Butyl-N-Fmoc-glycine (Fmoc-N-tBu-Gly-OH) presents extreme steric hindrance. The bulky tert-butyl group forces cis/trans isomerization of the amide bond, while the Fmoc group serves as the standard N-terminal protecting group during Solid-Phase Peptide Synthesis (SPPS).

Analyzing these dual-modified intermediates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for quality control and sequence verification. However, the presence of two highly labile moieties (Fmoc and tert-butyl) and the disruption of the traditional "mobile proton" model by N-alkylation create complex, non-standard fragmentation spectra. This guide provides a mechanistic framework and a self-validating protocol for the accurate MS/MS characterization of Fmoc-N-tBu-Gly-containing peptides.

Mechanistic Principles of Gas-Phase Fragmentation

To accurately deconvolute the spectra of these sterically hindered peptides, analysts must understand the causality behind three competing gas-phase dissociation pathways:

A. Fmoc Group Dissociation

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the N-terminal Fmoc group dominates the low-energy fragmentation regime. The fluorenylmethoxycarbonyl moiety acts as a charge sink and readily cleaves to produce a highly stable fluorenylmethyl cation at m/z 179 [[1]](). Furthermore, the precursor ion frequently undergoes a neutral loss of 222 Da (corresponding to the entire Fmoc-OH group) or 178 Da (dibenzofulvene) 1, [[2]]().

B. tert-Butyl (tBu) Neutral Loss

The N-tert-butyl group is highly susceptible to gas-phase elimination. During MS/MS, it undergoes a characteristic neutral loss of isobutylene (56 Da) [[3]](). Because the Fmoc-N-tBu-Gly residue is located at the N-terminus, this diagnostic -56 Da shift will be observed not only from the intact precursor ion but also from all subsequent N-terminal b-type fragment ions.

C. N-Alkylation and the Mobile Proton Model

N-alkylation removes the amide hydrogen, fundamentally altering the "mobile proton" model of peptide fragmentation. Alkylation at the amide nitrogen increases its local basicity, which directs protonation to this specific site. This often enhances the formation of specific b-ions (sometimes stabilizing them via protonated aziridinone or oxazolone-like structures) 2, 4. Consequently, cleavage of the amide bond immediately adjacent to the N-alkylated site is highly favored.

MS_Fragmentation Precursor Precursor Ion [M+H]+ FmocLoss Fmoc Neutral Loss [M+H - 222]+ Precursor->FmocLoss CID/HCD (-222 Da) tBuLoss Isobutylene Loss [M+H - 56]+ Precursor->tBuLoss CID/HCD (-56 Da) Reporter Fluorenylmethyl Cation m/z 179 Precursor->Reporter Low Energy Cleavage Backbone b/y Ion Series (Sequence Specific) Precursor->Backbone Backbone Cleavage CombinedLoss Combined Loss [M+H - 278]+ FmocLoss->CombinedLoss -56 Da tBuLoss->CombinedLoss -222 Da

MS/MS fragmentation pathways of Fmoc-N-tBu-Gly peptides highlighting diagnostic neutral losses.

Quantitative Data Synthesis: Diagnostic Mass Shifts

When analyzing the MS2 spectra, the presence of the Fmoc-N-tBu-Gly residue will manifest as a predictable cluster of peaks for any N-terminal fragment. Table 1 summarizes these critical diagnostic features.

Table 1: Diagnostic Ions and Neutral Losses for Fmoc-N-tBu-Gly Peptides

Diagnostic FeatureMass Shift / m/zOrigin / MechanismAnalytical Utility
Fluorenylmethyl Cation m/z 179.08Cleavage of Fmoc groupPrimary reporter ion confirming Fmoc presence.
Isobutylene Loss -56.06 DaElimination of tert-butyl groupIdentifies the specific b-ions containing the N-tBu-Gly residue.
Dibenzofulvene Loss -178.08 DaElimination from FmocAlternative low-energy Fmoc loss pathway.
Fmoc Neutral Loss -222.09 DaLoss of intact Fmoc-OHConfirms intact N-terminus on the precursor.
Combined Loss -278.15 DaLoss of Fmoc + IsobutyleneValidates the dual-modified nature of the precursor or fragment.

Self-Validating Experimental Protocol

Because the tert-butyl group is highly acid-labile and prone to thermal degradation, standard peptide LC-MS protocols will often destroy the molecule before it reaches the mass analyzer 3. The following protocol is engineered to preserve structural integrity while maximizing sequence coverage.

Phase 1: Sample Preparation
  • Solvent Selection: Reconstitute the peptide in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

    • Causality: Avoid prolonged exposure to strong acids like Trifluoroacetic acid (TFA). N-alkylated peptides are uniquely susceptible to oxazolone-mediated hydrolysis under standard TFA cleavage conditions, which can prematurely cleave the peptide backbone 5.

  • Storage: Maintain samples at 4°C in amber vials to prevent UV-induced degradation of the Fmoc group.

Phase 2: ESI Source Optimization
  • Capillary Temperature: Set to ≤ 250 °C.

  • Declustering Potential / Cone Voltage: Reduce to 50% of your standard peptide tuning parameters.

    • Validation Checkpoint: Acquire an MS1 full scan. Calculate the intensity ratio of the intact precursor

      
       to the deprotected artifact 
      
      
      
      . If the artifact exceeds 5% relative abundance, In-Source Fragmentation (ISF) is occurring. Lower the capillary temperature and source voltages until the intact precursor is stabilized.
Phase 3: MS/MS Acquisition
  • Fragmentation Mode: Utilize HCD (Higher-energy Collisional Dissociation).

  • Stepped Collision Energy (NCE): Apply a stepped NCE of 20%, 30%, and 40% .

    • Causality: A single collision energy is insufficient. Low CE (20%) is required to observe the intact b/y ions before the labile Fmoc and tBu groups fall off. High CE (40%) is necessary to force cleavage of the sterically hindered, highly stable N-alkylated peptide backbone 4. Stepped CE merges these regimes into a single, comprehensive MS2 spectrum.

LCMS_Workflow Prep Sample Prep Soft Buffer ESI ESI Source Low Temp/Voltage Prep->ESI Inject MS1 MS1 Scan Precursor Selection ESI->MS1 Minimize ISF MS2 MS2 (HCD/CID) Stepped CE MS1->MS2 DDA/PRM Data Data Analysis Neutral Loss Map MS2->Data Fragment Mapping

Optimized LC-MS/MS analytical workflow for sterically hindered N-alkylated peptides.

Data Interpretation Strategy

When interpreting the resulting spectra, rely on the y-ion series as your primary sequence anchor. Because the Fmoc-N-tBu-Gly residue is at the N-terminus, the y-ions (originating from the C-terminus) will not contain these modifications and will present standard mass values.

Conversely, every b-ion will present as a complex cluster. To map the N-terminus, look for the


 or 

ions and immediately search for their corresponding

Da and

Da satellite peaks. The presence of these satellites unambiguously confirms that the Fmoc and tert-butyl groups survived synthesis and ionization, and are correctly localized to the N-terminal glycine.

References

  • Benchchem. A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. 1

  • Benchchem. Navigating the Analytical Landscape of Ser(tBu)-Containing Peptides: A Comparative Guide to HPLC and Mass Spectrometry Analysis. 3

  • Ramesh M, et al. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Commun Mass Spectrom. 2011. 2

  • Dongré AR, et al. Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray Ionization/Surface-induced Dissociation. Department of Chemistry, OSU. 4

  • Urban J, et al. Lability of N-alkylated peptides towards TFA cleavage. Int J Pept Protein Res. 1996. 5

Sources

Application Note: Synthesis of Cyclic Peptides using N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Approach to Overcoming Cyclization Barriers and Enhancing Peptide Performance

Abstract

Cyclic peptides represent a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained macrocyclic structure often imparts enhanced metabolic stability, higher receptor affinity, and improved cell permeability compared to their linear counterparts.[2][3] However, the synthetic process of head-to-tail cyclization can be challenging, frequently hampered by low yields, competing intermolecular oligomerization, and difficulties in achieving the desired ring conformation.[4] This application note details the strategic use of N-tert-Butyl-N-Fmoc-glycine, a specialized N-alkylated amino acid, to overcome these synthetic hurdles. We provide a comprehensive scientific rationale, detailed protocols for solid-phase synthesis and solution-phase cyclization, and expert insights into how this building block can pre-organize the peptide backbone to facilitate efficient macrocyclization.

Introduction: The Challenge of Peptide Cyclization

The synthesis of cyclic peptides typically involves the formation of an amide bond between the N-terminus and C-terminus of a linear precursor.[2] The success of this intramolecular reaction is a delicate balance of kinetics and thermodynamics. A significant entropic barrier must be overcome to bring the two ends of the peptide chain into proximity for bond formation. For many flexible, linear peptides, this process is inefficient and competes with intermolecular reactions, leading to the formation of dimers and higher-order oligomers, which complicates purification and lowers the yield of the desired monomeric cyclic product.

Strategies to favor intramolecular cyclization often rely on high-dilution conditions, but this is not always sufficient. A more advanced approach is to design the linear peptide sequence to include "turn-inducing" elements. These are specific amino acid residues that restrict the conformational freedom of the peptide backbone, pre-organizing it into a shape that is conducive to cyclization. The incorporation of D-amino acids or N-alkylated amino acids are common tactics to achieve this.

N-tert-Butyl-N-Fmoc-glycine is a powerful tool in this context. The sterically demanding tert-butyl group on the amide nitrogen atom severely restricts rotation around the Cα-N bond, acting as a potent conformational lock. By strategically placing this residue within the linear peptide sequence, researchers can induce a "kink" or turn, effectively reducing the conformational space the peptide must explore to achieve a cyclization-competent state. This pre-organization significantly lowers the entropic penalty, leading to faster, more efficient intramolecular cyclization and higher yields. Furthermore, the inclusion of bulky, non-natural amino acids like tert-butyl glycine has been shown to improve the pharmacokinetic properties of the final cyclic peptide, such as its cellular uptake and bioavailability.[5]

Mechanistic Rationale: The Role of Steric Hindrance

The foundational chemistry of peptide synthesis is the Fmoc/tBu strategy, which offers an orthogonal protection scheme using a base-labile Fmoc group for the α-amino terminus and acid-labile tert-butyl (tBu) based groups for side-chain protection.[6][7] This allows for sequential amino acid coupling on a solid support, followed by cleavage and deprotection.[8]

The unique contribution of N-tert-Butyl-N-Fmoc-glycine lies in its structure. Unlike a standard amino acid, the nitrogen atom of the peptide backbone is substituted. This N-alkylation, combined with the extreme bulk of the tert-butyl group, creates a profound local steric effect that influences the global conformation of the peptide chain.

G Diagram 1: Conformational effect of N-tBu-Glycine cluster_0 Flexible Linear Peptide cluster_1 Pre-organized Peptide with N-tBu-Gly a1 N-Terminus a2 ... a1->a2 a5 C-Terminus a1->a5 High Entropic Barrier (Distant Termini) a3 ... a2->a3 a4 ... a3->a4 a4->a5 b1 N-Terminus b2 ... b1->b2 b5 C-Terminus b1->b5 Low Entropic Barrier (Proximal Termini) b3 N-tBu-Gly (Induces Turn) b2->b3 b4 ... b3->b4 b4->b5

Caption: Conformational effect of N-tert-Butyl-Glycine on a linear peptide.

As illustrated in the diagram above, the N-tert-Butyl-glycine residue forces the peptide backbone into a bent conformation, bringing the N- and C-termini into close proximity. This pre-organization minimizes the entropic cost of cyclization, thereby increasing the rate and yield of the desired intramolecular reaction over competing side reactions.

Experimental Workflow and Protocols

The overall workflow involves three main stages: solid-phase synthesis of the linear peptide, cleavage from the resin with side-chain protecting groups intact, and solution-phase cyclization followed by final deprotection.

G Diagram 2: Overall synthesis workflow start Start: 2-Chlorotrityl Chloride Resin spps 1. Fmoc-SPPS - Load first amino acid - Iterative deprotection & coupling - Couple N-tBu-Fmoc-Glycine (Use HATU/Longer time) start->spps cleavage 2. Mild Resin Cleavage - 20% HFIP in DCM - Collect protected linear peptide spps->cleavage cyclization 3. Solution-Phase Cyclization - High dilution in DMF - Add PyBOP/DIPEA - Monitor by LC-MS cleavage->cyclization deprotection 4. Final Deprotection - TFA Cocktail (TFA/TIS/H2O) cyclization->deprotection purification 5. Purification - Preparative RP-HPLC deprotection->purification end Final Cyclic Peptide purification->end

Caption: Workflow for cyclic peptide synthesis using N-tBu-Gly.

Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of a protected linear peptide on 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which permits the cleavage of the peptide while leaving tert-butyl-based side-chain protecting groups intact.[9]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected amino acids (including N-tert-Butyl-N-Fmoc-glycine)

  • Coupling Reagents: HBTU, HATU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling & First Amino Acid Loading:

    • Place 2-CTC resin (e.g., 0.25 mmol scale) in the synthesis vessel.

    • Swell the resin in DCM for 30 minutes, then drain.

    • Dissolve the first Fmoc-amino acid (0.5 mmol, 2 eq.) and DIPEA (1.0 mmol, 4 eq.) in DCM.

    • Add the solution to the resin and agitate for 2 hours.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin 3x with DMF and 3x with DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly (5x with DMF).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the next Fmoc-amino acid (0.75 mmol, 3 eq.) and HBTU (0.75 mmol, 3 eq.) in DMF.

    • Add DIPEA (1.5 mmol, 6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin (3x with DMF). Confirm coupling completion with a Kaiser test.

  • Coupling of N-tert-Butyl-N-Fmoc-glycine (Special Conditions):

    • Rationale: N-alkylated amino acids are sterically hindered and couple more slowly. A more potent activator like HATU is recommended.

    • In a separate vial, dissolve N-tert-Butyl-N-Fmoc-glycine (0.75 mmol, 3 eq.) and HATU (0.75 mmol, 3 eq.) in DMF.

    • Add DIPEA (1.5 mmol, 6 eq.) and pre-activate for 2 minutes.

    • Add the solution to the resin.

    • Agitate for at least 4 hours, or overnight. A double coupling may be necessary.

    • Wash the resin thoroughly (5x with DMF).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4, as appropriate) for all remaining amino acids in the sequence.

    • After the final coupling, do not perform the final Fmoc deprotection. The N-terminus should remain Fmoc-protected.

Protocol 2: Cleavage of Protected Peptide from Resin

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove all DMF.

  • Prepare a cleavage solution of 20% hexafluoroisopropanol (HFIP) in DCM.[9]

  • Add the cleavage solution to the resin and agitate gently for 1 hour.

  • Filter the resin and collect the filtrate into a round-bottom flask.

  • Repeat the cleavage (steps 3-4) with a fresh portion of the solution for 30 minutes to ensure complete recovery.

  • Evaporate the combined filtrate under reduced pressure to yield the crude, side-chain protected linear peptide.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

Rationale: This reaction is performed under high dilution to ensure the reactive ends of a single peptide molecule find each other, favoring the intramolecular reaction over intermolecular oligomerization.

Materials:

  • Crude protected linear peptide

  • Cyclization Reagents: PyBOP, HATU

  • Base: DIPEA

  • Solvent: Anhydrous DMF

Procedure:

  • Final N-terminal Fmoc Deprotection:

    • Dissolve the crude peptide in DMF. Add piperidine to a final concentration of 20%.

    • Stir for 30 minutes at room temperature.

    • Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Cyclization Reaction:

    • Dissolve the deprotected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.

    • In a separate vial, dissolve the coupling reagent (e.g., PyBOP or HATU, 1.5 eq.) in a small amount of DMF.

    • Add the coupling reagent and DIPEA (3 eq.) to the stirred peptide solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS, observing the disappearance of the linear precursor mass and the appearance of the cyclic product mass.

Protocol 4: Final Deprotection and Purification

Procedure:

  • Once cyclization is complete, remove the DMF under high vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Add the cold cleavage cocktail to the crude cyclic peptide and stir for 2-3 hours at room temperature.

  • Precipitate the final peptide by adding cold diethyl ether. Centrifuge and wash the pellet several times with cold ether.

  • Dry the crude peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) and purify using preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Expected Outcomes and Data

The inclusion of N-tert-Butyl-glycine is expected to significantly improve cyclization efficiency. Below is a table summarizing hypothetical comparative data for a model 7-mer peptide synthesized with and without this residue.

ParameterPeptide without N-tBu-Gly (Control)Peptide with N-tBu-Gly (Strategic)
Cyclization Time (LC-MS) 24 hours12 hours
Crude Cyclization Purity ~45% (Monomer)~80% (Monomer)
Major Side Product Dimer (~30%)Dimer (~5%)
Final Isolated Yield 15%40%

Data are representative and will vary based on the specific peptide sequence.

Conclusion

N-tert-Butyl-N-Fmoc-glycine is more than just another building block; it is a strategic tool for rational peptide design. By introducing a potent conformational constraint, it pre-organizes the linear precursor into a cyclization-favored state. This approach directly addresses the core challenges of macrocyclization, leading to faster reaction times, significantly higher yields of the desired monomeric product, and simplified purification. For researchers and drug developers working to create novel cyclic peptide therapeutics, the strategic incorporation of N-tert-Butyl-N-Fmoc-glycine offers a reliable and efficient pathway to success.

References

  • Vertex AI Search. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-N-(butyl)glycine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-α-t-butylglycine Novabiochem.
  • Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH.
  • W. M. Institoris, L., et al. (2025). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC.

Sources

Troubleshooting & Optimization

Overcoming slow coupling of N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Slow Coupling of N-tert-Butyl-N-Fmoc-glycine

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in peptide chemistry: coupling to or from N-tert-Butyl-N-Fmoc-glycine (Fmoc-N-tBu-Gly-OH) .

Standard coupling protocols will almost certainly fail here. Below, we dissect the mechanistic causality behind these failures, provide validated step-by-step protocols, and answer the most critical FAQs to rescue your synthesis.

Mechanistic Causality: Why Standard Couplings Fail

The core issue with N-tert-butyl-glycine is extreme steric hindrance . The bulky tert-butyl group creates a massive van der Waals radius that physically shields the secondary amine from incoming electrophiles[1].

When attempting to couple the next amino acid onto a resin-bound N-tBu-Gly residue, the transition state is so crowded that standard carbodiimides (DIC) or uronium salts (HBTU/HATU) generate active esters (like OBt or OAt) that are simply too large to approach the secondary amine[2]. Consequently, the reaction stalls, leading to deletion sequences or unreacted starting material. Furthermore, prolonged coupling times or excessive heating can trigger a devastating side reaction: Diketopiperazine (DKP) formation . N-alkylated amino acids force the preceding amide bond into a cis conformation, perfectly positioning the newly deprotected amine to attack the ester linkage to the resin, cleaving your dipeptide entirely[2].

ReactionPathways Resin Resin-bound N-tBu-Glycine Standard Standard Reagents (HBTU/DIPEA) Resin->Standard Activated Highly Activated (Triphosgene/COMU) Resin->Activated Clash Steric Clash (Failed Coupling) Standard->Clash Low Reactivity Success Successful Amide Bond Formation Activated->Success Overcomes Hindrance DKP DKP Formation (Side Reaction) Success->DKP Premature Fmoc Removal

Reaction pathways illustrating steric clash vs. successful activation and DKP side reactions.

Quantitative Data: Coupling Reagent Selection

To overcome this kinetic barrier, we must use highly reactive reagents that generate smaller, more electrophilic intermediates. The table below summarizes the efficacy of various reagents when dealing with N-tBu-Glycine.

Coupling ReagentActivation IntermediateSteric ToleranceDKP RiskRecommended Workflow
HBTU / HOBt OBt Ester (Large)Very LowLowDo not use for N-tBu-Gly.
HATU / HOAt OAt Ester (Large)ModerateMediumMay work with double coupling at 75°C.
COMU / Oxyma Oxyma Ester (Medium)HighMediumExcellent for Microwave SPPS[3].
Triphosgene Acid Chloride (Small)Extremely HighHighBest for ultra-hindered secondary amines[2].
Acid Fluorides Acid Fluoride (Small)Extremely HighLowIdeal for solution-phase or specialized SPPS.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Coupling with COMU/Oxyma

Use this protocol as your first-line defense. Microwave heating provides the thermodynamic push needed to overcome the activation energy barrier, while COMU is highly efficient and safer than explosive HOAt derivatives[3][4].

  • Resin Preparation : Swell the resin (e.g., 2-CTC resin loaded with N-tBu-Gly) in DMF for 20 minutes.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF containing 0.1 M Oxyma Pure for 3 minutes, then 10 minutes (Oxyma suppresses DKP formation). Wash thoroughly with DMF (5 × 1 min).

  • Activation : In a separate vial, dissolve the incoming Fmoc-Amino Acid (5.0 equivalents) and COMU (5.0 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 10.0 equivalents). Stir for 1 minute to pre-activate.

  • Coupling : Add the activated mixture to the reaction vessel.

  • Microwave Parameters : Heat the reaction to 75°C for 15 minutes using a dedicated peptide synthesizer microwave (e.g., CEM Liberty Blue).

  • Washing & Verification : Wash with DMF (5 × 1 min). Perform a Chloranil test (see FAQs) to verify the absence of secondary amines. If positive, repeat steps 3-5.

Protocol B: Triphosgene-Mediated Coupling (For Extreme Hindrance)

When Microwave/COMU fails, Triphosgene generates an in situ acid chloride that is small enough to penetrate the steric shield of the tert-butyl group[2].

  • Safety First : Triphosgene is highly toxic. Perform all steps in a certified fume hood.

  • Resin Preparation : Swell the deprotected N-tBu-Gly resin in anhydrous THF/DCM (1:1) for 30 minutes.

  • Activation : In a dry vial under nitrogen, dissolve the incoming Fmoc-Amino Acid (3.0 equivalents) and Triphosgene (1.0 equivalent, which yields 3 eq of phosgene) in anhydrous THF.

  • Base Addition : Cool the vial to 0°C. Dropwise, add a highly hindered base like 2,4,6-collidine (10.0 equivalents). A white precipitate may form.

  • Coupling : Transfer the activated mixture to the resin. Shake gently at room temperature for 2 to 4 hours.

  • Washing : Drain and wash extensively with DCM (5 × 1 min) and DMF (5 × 1 min).

Interactive Troubleshooting (FAQs)

Q1: Why is my Kaiser test showing a negative result, but LC-MS reveals a complete deletion of the amino acid following N-tBu-Gly? A1: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which only occurs with primary amines. Because N-tert-butyl-glycine contains a secondary amine, it will always yield a false negative with ninhydrin. You must switch to the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect secondary amines.

Q2: I successfully coupled the next amino acid, but after the subsequent Fmoc deprotection, my peptide chain cleaved from the resin. What happened? A2: You are experiencing Diketopiperazine (DKP) formation. N-alkylated amino acids strongly favor a cis conformation of the preceding amide bond. During Fmoc removal, the newly liberated free amine is brought into perfect proximity to attack the ester linkage connecting your C-terminus to the resin, cleaving the dipeptide as a cyclic DKP[1][2]. To prevent this:

  • Use highly sterically hindered trityl resins (e.g., 2-CTC) instead of Wang resin.

  • Perform rapid Fmoc deprotection using 20% piperidine supplemented with 0.1 M HOBt or Oxyma to kinetically favor deprotection over cyclization.

Q3: Even with HATU and microwave heating, my coupling onto N-tBu-Gly is stalling at 40%. What is the ultimate fallback? A3: When uronium/aminium salts (like HATU or COMU) fail, it is because the OBt/OAt active esters they generate are simply too massive to bypass the tert-butyl group. You must switch to an activation method that generates a smaller electrophile. Proceed to Protocol B (Triphosgene) or utilize pre-synthesized Fmoc-Amino Acid Fluorides . Acid fluorides are highly reactive, sterically compact, and resistant to premature hydrolysis.

TroubleshootingWorkflow Step1 Identify Incomplete Coupling at N-tBu-Glycine Step2 Verify Free Secondary Amine (Chloranil Test) Step1->Step2 Step3 Select Highly Reactive Reagent (COMU, Triphosgene) Step2->Step3 Positive Test Step4 Apply Elevated Temperature (Microwave 75°C) Step3->Step4 Step5 Re-evaluate Coupling (Microcleavage & LC-MS) Step4->Step5 Success Proceed to Next Cycle Step5->Success >95% Conversion Fail Switch to Acid Fluoride or Triphosgene Step5->Fail <95% Conversion

Workflow for troubleshooting sterically hindered N-tBu-Glycine coupling in SPPS.

References
  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications URL:[Link]

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids Source: Frontiers in Chemistry URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Technical Support Center: Troubleshooting Fmoc Removal from N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation and subsequent deprotection of highly hindered N-alkylated amino acids during Solid-Phase Peptide Synthesis (SPPS).

Removing the Fmoc protecting group from N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH) is notoriously difficult. This guide is designed to dissect the chemical causality behind this challenge and provide field-proven, self-validating protocols to overcome it.

The Mechanistic Root Cause: The "Steric Wall"

To solve a synthesis failure, we must first understand the molecular causality. Fmoc deprotection is not a simple hydrolysis; it proceeds via a base-catalyzed E1cb (Elimination unimolecular conjugate base) mechanism 1[1].

The base must first abstract the relatively acidic


-proton located at the 9-position of the fluorenyl ring. Once the carbanion is formed, it undergoes 

-elimination to release dibenzofulvene (DBF) and carbon dioxide, exposing the free amine2[2].

When dealing with Fmoc-N(tBu)-Gly-OH, the extreme steric bulk of the tert-butyl group directly attached to the


-nitrogen restricts the conformational flexibility of the molecule. This creates a "steric wall" that physically shields the fluorenyl proton from bulky secondary amines like piperidine. Because the transition state for 

-elimination is energetically unfavorable due to this steric clash, standard 20% piperidine protocols often stall at <15% conversion.

To overcome this, we must use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a strong, non-nucleophilic amidine base with a higher pKa, allowing it to rapidly abstract the proton and force the elimination step 3[3].

Workflow N1 Fmoc-N(tBu)-Gly-Resin N3 Fluorenyl Proton Abstraction N1->N3 Overcomes Steric Wall N2 Strong Base (DBU) N2->N3 Overcomes Steric Wall N4 Carbanion Intermediate N3->N4 Rate-Limiting Step N5 E1cb Beta-Elimination N4->N5 N6 Free Amine + Reactive DBF N5->N6 Release of CO2 N7 DBF Trapped by Piperidine/Piperazine N6->N7 Prevents Re-alkylation

Fig 1: E1cb mechanism of Fmoc removal highlighting the steric blockade and DBU/Scavenger resolution.

Quantitative Data: Deprotection Efficiency

The following table summarizes the comparative efficiency of various deprotection cocktails when applied to the sterically hindered Fmoc-N(tBu)-Gly-OH residue.

Deprotection CocktailTemperatureTimeEstimated Conversion (%)Side Reaction Risk
20% Piperidine in DMF25°C30 min< 15%Low
20% Piperidine in DMF75°C (MW)10 min~ 45%Moderate (DKP formation)
2% DBU + 5% Piperidine in DMF25°C30 min> 90%High (Aspartimide if Asp present)
2% DBU + 5% Piperazine in NMP75°C (MW)10 min> 98%Low (Piperazine suppresses DKP)

Optimized Experimental Protocols

Because DBU is non-nucleophilic, it cannot scavenge the highly reactive DBF byproduct. If left un-scavenged, DBF will immediately re-alkylate the newly freed amine. Therefore, every protocol using DBU must be a self-validating system that includes a secondary amine scavenger 2[2].

Protocol A: The DBU/Piperidine Synergistic Deprotection (Room Temperature)

Use this protocol if you do not have access to a microwave peptide synthesizer.

  • Resin Preparation: Wash the peptidyl-resin containing the terminal Fmoc-N(tBu)-Gly with NMP (3 x 1 min) to remove any residual acids and maximize resin swelling.

  • Cocktail Preparation: Prepare a fresh solution of 2% DBU and 5% Piperidine in NMP. (NMP is preferred over DMF for its superior swelling properties in sterically hindered sequences).

  • Primary Deprotection: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 10 minutes. Drain.

  • Secondary Deprotection: Repeat Step 3 two more times (Total time: 30 minutes).

  • Critical Wash Step: Drain and wash the resin extensively with DMF (6 x 1 min). Scientific Insight: You must remove all traces of DBU. Residual DBU is a primary catalyst for aspartimide formation in subsequent coupling steps.

  • Validation: Perform a Chloranil test (the standard Kaiser test will yield a false-negative for secondary amines). For definitive validation, perform a micro-cleavage and analyze via LC-MS.

Protocol B: Microwave-Assisted Deprotection (High-Temperature)

Use this protocol for maximum yield, provided your sequence does not contain highly heat-sensitive modifications.

  • Cocktail Preparation: Prepare a solution of 2% DBU and 5% Piperazine in NMP. Scientific Insight: Piperazine is used here because it is less volatile than piperidine under microwave heating and actively helps suppress diketopiperazine (DKP) formation4[4].

  • Microwave Heating: Suspend the resin in the cocktail and heat to 75°C using a microwave peptide synthesizer for 5 minutes. Drain.

  • Repeat: Add fresh cocktail and heat to 75°C for another 5 minutes. Drain.

  • Wash: Wash extensively with DMF (6 x 1 min).

Troubleshooting FAQs

Q: I performed the standard 20% piperidine deprotection, and the UV monitor showed a massive dibenzofulvene peak. Why is my coupling of the next amino acid still failing? A: The UV peak can be misleading. While you are detecting DBF, the extreme steric hindrance of the N-tert-butyl group severely slows down the reaction. The peak you see might represent only a small fraction of the total Fmoc groups. Furthermore, the newly exposed N-tert-butyl amine is highly hindered; your subsequent coupling might be failing not because of incomplete deprotection, but because the coupling itself requires highly reactive acylating agents (like HATU or acid chlorides) and elevated temperatures. Always verify deprotection via micro-cleavage and LC-MS.

Q: Can I just leave the resin in 20% piperidine overnight to overcome the steric hindrance? A: Prolonged exposure to basic conditions is strongly discouraged. It can lead to severe side reactions, including enantiomerization (racemization) of the C-terminal residues, premature cleavage from certain resins, and diketopiperazine (DKP) formation—especially if the N-tert-butyl-glycine is at the second position from the C-terminus 4[4]. It is chemically more sound to increase the thermodynamic driving force (using DBU or heat) rather than simply extending the reaction time.

Q: I have an Aspartic acid (Asp) residue in my sequence. Will using DBU ruin my peptide? A: Yes, DBU poses a high risk here. DBU is notorious for catalyzing aspartimide formation, a side reaction where the Asp side-chain attacks the adjacent peptide bond, leading to chain branching and mass +18/-18 adducts 2[2]. If your sequence contains Asp(OtBu), you must minimize DBU exposure time. Consider using 0.5% DBU with 5% piperazine at 90°C for very short durations (e.g., 2 minutes)3[3], or add 0.1 M HOBt to the deprotection cocktail to slightly buffer the basicity and suppress aspartimide formation.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS)
  • Accelerated Multiphosphorylated Peptide Synthesis Source: Organic Process Research & Development - ACS Publications URL
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL

Sources

Technical Support Center: Navigating the Challenges of N-tert-Butyl-N-Fmoc-glycine and Other Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when working with sterically demanding building blocks, with a particular focus on N-tert-Butyl-N-Fmoc-glycine. The bulky tert-butyl group presents significant steric hindrance, which can impede reaction kinetics and lead to incomplete couplings and other side reactions during peptide synthesis and other organic transformations. This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with N-tert-Butyl-N-Fmoc-glycine is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete coupling is the most common issue when working with sterically hindered amino acids like N-tert-Butyl-N-Fmoc-glycine. The bulky tert-butyl group physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of amide bond formation.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents such as DCC and DIC may not be sufficiently reactive for such demanding couplings.[1] It is highly recommended to switch to more potent activating agents.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1] HATU is often the preferred choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[1]

    • Oxyma-Based Reagents: COMU and PyOxim are newer generation coupling reagents that have shown high efficiency, in some cases comparable or superior to HATU, for hindered couplings.[2]

  • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[1]

    • Extended Coupling Time: Instead of a standard 1-2 hour coupling, extend the reaction time, potentially overnight.[1]

    • Elevated Temperature: Gentle heating can provide the necessary activation energy to drive the reaction to completion. However, this should be approached with caution to minimize the risk of racemization.[1]

    • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for difficult couplings, as the use of microwave energy can significantly accelerate the reaction rate.[1][3]

  • Perform a Double Coupling: If a single coupling proves insufficient, a second coupling with a fresh solution of the activated amino acid can be performed to drive the reaction to completion.[1]

Q2: I'm observing significant peptide aggregation during the synthesis of a sequence containing N-tert-Butyl-N-Fmoc-glycine. What can I do to mitigate this?

A2: Peptide aggregation on the solid support is a common problem, especially with hydrophobic or sterically hindered residues, as it can mask reactive sites and prevent efficient coupling and deprotection. [4]

Troubleshooting Steps:

  • Optimize Your Solvent System: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation.[1]

    • N-methylpyrrolidone (NMP): NMP is often a better solvating agent than Dimethylformamide (DMF) and is preferred for difficult sequences.[1]

    • Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can be beneficial for particularly challenging sequences.[1][4]

    • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and improve solvation.[4]

  • Incorporate Backbone Protection: For longer or particularly aggregation-prone sequences, the incorporation of backbone-protecting groups can be a powerful strategy.

    • Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[4]

    • Dmb/Hmb-Protected Amino Acids: The incorporation of a Dmb- or Hmb-protected amino acid at strategic points in the sequence can also prevent aggregation.[4]

Q3: I am having difficulty with the Fmoc-deprotection of N-tert-Butyl-N-Fmoc-glycine. Are there specific conditions I should use?

A3: While the steric hindrance of the tert-butyl group primarily affects the coupling reaction, it can also have a minor impact on the efficiency of Fmoc deprotection. In cases of severe aggregation, the deprotection reagent may have limited access to the Fmoc group.

Troubleshooting Steps:

  • Ensure Adequate Swelling and Solvation: Before deprotection, ensure the resin is well-swollen in a suitable solvent like DMF or NMP to maximize the accessibility of the peptide chains.

  • Use a More Potent Deprotection Reagent:

    • Standard Conditions: A solution of 20% piperidine in DMF is the standard reagent for Fmoc removal.[5][6]

    • Stronger Base: For difficult deprotections, a solution containing 2% DBU and 2% piperidine in DMF can be more effective.[5][7] However, be cautious when using DBU with sequences containing sensitive amino acids like Asp, as it can promote aspartimide formation.[7][8]

  • Increase Deprotection Time: Extend the deprotection time to ensure complete removal of the Fmoc group. Monitoring the deprotection by UV spectroscopy of the fulvene-piperidine adduct can be helpful.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., N-tert-Butyl-N-Fmoc-glycine) using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the N-tert-Butyl-N-Fmoc-glycine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1] Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[1]

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated N-tert-Butyl-N-Fmoc-glycine.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove any residual reagents.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents fail.[1]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., N-tert-Butyl-N-Fmoc-glycine) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[2][9]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed, monitoring for completion.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DCC/DICO-acylisoureaLowGenerally insufficient for hindered couplings.[1]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU.
HATU/PyAOPOAt esterVery HighHighly recommended for difficult couplings due to the reactivity of the OAt ester and anchimeric assistance.
COMU/PyOximOxyma esterVery HighOften comparable or superior to HATU; avoids the use of potentially explosive HOBt/HOAt derivatives.[2]

Visualizations

G cluster_0 Troubleshooting Incomplete Coupling Start Incomplete Coupling with N-tert-Butyl-N-Fmoc-glycine Reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) Start->Reagent Initial Step Conditions Optimize Reaction Conditions Reagent->Conditions If still incomplete Success Successful Coupling Reagent->Success DoubleCouple Perform Double Coupling Conditions->DoubleCouple If still incomplete Conditions->Success DoubleCouple->Success G reagents Coupling Reagent Carbodiimides (DCC, DIC) Phosphonium Salts (PyBOP, PyAOP) Uronium/Aminium Salts (HBTU, HATU) Oxyma-Based (COMU) reactivity Relative Reactivity Low High Very High Very High

Caption: Hierarchy of coupling reagent reactivity for sterically hindered amino acids.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Peptide Coupling Reagents Guide - MilliporeSigma.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Omega.
  • Fmoc-N-(butyl)glycine - Chem-Impex.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma.
  • Fmoc-N-(butyl)glycine | 234442-58-1 - J&K Scientific.
  • Challenging SPPS: Difficult Sequences And Side Reactions - Gyros Protein Technologies. (2019).
  • Procedures to Improve Difficult Couplings. (1994). ResearchGate.
  • Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection - Benchchem.
  • Optimizing Peptide Coupling: Key Techniques.
  • SPPS: peptide failure to elongate? (2020). ResearchGate.
  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides.
  • Methods for Removing the Fmoc Group.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.

Sources

Technical Support Center: A Guide to Improving Yields of Peptides Containing N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tert-Butyl-N-Fmoc-glycine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve the yield and purity of your peptides containing this unique amino acid derivative. The significant steric hindrance imparted by the N-tert-butyl group presents specific challenges during solid-phase peptide synthesis (SPPS), and this guide is designed to provide you with the expertise and validated protocols to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using N-tert-Butyl-N-Fmoc-glycine in SPPS?

The main difficulty arises from the significant steric hindrance caused by the bulky tert-butyl group directly attached to the nitrogen atom of the glycine backbone.[1] This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.

Q2: How can I identify a failed or difficult coupling reaction with N-tert-Butyl-N-Fmoc-glycine?

Common indicators of a problematic coupling reaction include:

  • Low or no product yield: This is the most obvious sign of a failed reaction.

  • Presence of unreacted starting materials: Analysis of the crude reaction mixture (e.g., by LC-MS) will show a significant amount of the peptide chain without the addition of the N-tert-Butyl-glycine.

  • Formation of deletion sequences: If the coupling is incomplete and the unreacted amines are not capped, subsequent amino acid additions will result in peptides missing the N-tert-Butyl-glycine residue.

Q3: Are standard coupling reagents like DIC/HOBt effective for N-tert-Butyl-N-Fmoc-glycine?

While DIC/HOBt are workhorse reagents in SPPS, they are often not potent enough to overcome the severe steric hindrance of N-tert-Butyl-N-Fmoc-glycine.[2][3] Their use is likely to result in low coupling yields. More powerful activating agents are generally required for such challenging couplings.

Q4: Is the N-tert-butyl group on the glycine backbone stable to standard Fmoc deprotection and cleavage conditions?

The N-tert-butyl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[4] It is also stable to the acidic conditions of the final cleavage from the resin, typically performed with trifluoroacetic acid (TFA).[5][6]

Q5: What are the expected mass spectrometry (MS) characteristics of a peptide containing N-tert-Butyl-glycine?

When analyzing your final peptide by mass spectrometry, you should account for the mass of the N-tert-butyl-glycine residue. The monoisotopic mass of the N-tert-butyl-glycine residue within a peptide chain is 115.0943 g/mol . Be aware that in-source fragmentation could potentially show a loss of the tert-butyl group (56.0626 Da).

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of peptides containing N-tert-Butyl-N-Fmoc-glycine.

Problem 1: Low Coupling Efficiency / Incomplete Coupling

This is the most common issue when working with N-tert-Butyl-N-Fmoc-glycine. If you observe a low yield of your target peptide or the presence of significant deletion sequences, consider the following solutions.

The primary cause is the steric hindrance from the N-tert-butyl group, which slows down the rate of amide bond formation to the point where standard coupling protocols are insufficient.

  • Employ High-Potency Coupling Reagents: Switch from standard carbodiimide-based reagents to more reactive uronium/aminium or phosphonium salt-based reagents.[7] HATU, HCTU, and COMU are excellent choices for sterically hindered couplings.[3][8]

    • dot

    Caption: Optimizing coupling strategy for hindered amino acids.

  • Perform a Double Coupling: If a single coupling does not go to completion, a second coupling with a fresh solution of activated N-tert-Butyl-N-Fmoc-glycine can significantly improve the yield.[9]

  • Increase Coupling Time and Temperature: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[10] Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can help overcome the activation energy barrier.

  • Optimize Solvent Conditions: While DMF is the standard solvent for SPPS, in cases of difficult couplings, switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and a "chaotropic" solvent like DMSO can improve solvation and reaction kinetics.

Coupling ReagentClassRecommended Coupling TimeRelative ReactivityKey Considerations
DIC/HOBt Carbodiimide/Additive60 - 120 minGood to HighCost-effective, but often insufficient for severely hindered couplings.[3]
HBTU Uronium/Aminium Salt20 - 60 minHighA good balance of performance and cost for many applications.
HATU Uronium/Aminium Salt20 - 45 minHigh to Very HighHighly reactive and very effective for hindered amino acids.[3][8]
HCTU Uronium/Aminium Salt20 - 45 minHigh to Very HighMore reactive than HBTU, a good alternative to HATU.[3]
COMU Uronium/Aminium Salt15 - 45 minVery HighExcellent reactivity and safer than benzotriazole-based reagents.[11]
PyBOP Phosphonium Salt30 - 60 minHighGood for sterically demanding couplings, but byproducts can be difficult to remove.[3]
Problem 2: Side Reactions During Coupling

Even with potent coupling reagents, side reactions can occur, leading to impurities in the final product.

The primary side reaction of concern is racemization of the activated N-tert-Butyl-N-Fmoc-glycine. While glycine itself is not chiral, racemization can be a concern for other amino acids in the sequence, and the harsh conditions sometimes used for hindered couplings can promote other side reactions. The choice of base is critical in minimizing these risks.

  • Careful Base Selection: While DIPEA is a commonly used base, it can contribute to racemization in some cases. Consider using a less hindered or less basic amine like 2,4,6-collidine or N-methylmorpholine (NMM).[3]

  • Use of Racemization-Suppressing Additives: When using carbodiimide-based coupling methods, the addition of OxymaPure is highly recommended as it is more effective at suppressing racemization than HOBt.[11]

  • Capping Unreacted Amines: If you suspect incomplete coupling, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will not increase the yield of your target peptide but will significantly simplify purification.[9]

    • dot

      Capping_Workflow Start Start of Cycle Deprotection Fmoc Deprotection Start->Deprotection Coupling Coupling with Fmoc-N-tBu-Gly-OH Deprotection->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Capping Capping with Acetic Anhydride Kaiser_Test->Capping Positive (Incomplete) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative (Complete) Capping->Next_Cycle End End of Synthesis Next_Cycle->End

    Caption: Workflow incorporating a capping step for incomplete couplings.

Problem 3: Difficulties During Final Cleavage and Deprotection

The final step of releasing the peptide from the resin and removing side-chain protecting groups can also present challenges.

During the acidic cleavage with TFA, the tert-butyl group from the N-tert-Butyl-glycine, as well as any other tert-butyl-based side-chain protecting groups, are released as highly reactive tert-butyl cations.[5] These carbocations can reattach to sensitive amino acid residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired byproducts.

  • Use of Scavengers in the Cleavage Cocktail: It is essential to use a cleavage cocktail that contains scavengers to trap the reactive tert-butyl cations. A standard and effective cocktail for most peptides is "Reagent K" or a similar mixture.

Cleavage CocktailComposition (v/v/w for solids)Target Residues Protected
TFA/TIS/H₂O 95:2.5:2.5General purpose, good for Trp(Boc).[6][12]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)General purpose for sensitive residues.[5][13]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Trp, Met, Cys, Tyr.[5][12]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: High-Efficiency Coupling of N-tert-Butyl-N-Fmoc-glycine using HATU

This protocol is recommended for achieving high coupling yields of N-tert-Butyl-N-Fmoc-glycine.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-tert-Butyl-N-Fmoc-glycine (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a hindered base such as 2,4,6-collidine or DIPEA (6-10 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, proceed with a second coupling (Protocol 2).

    • If the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol

This protocol should be implemented if a single coupling is found to be incomplete.

  • First Coupling:

    • Perform the initial coupling as described in Protocol 1.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated N-tert-Butyl-N-Fmoc-glycine as described in Protocol 1.

    • Add this solution to the washed resin and allow the reaction to proceed for another 2-4 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).

    • A final Kaiser test should confirm the absence of free amines.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a fresh cleavage cocktail. For a peptide containing sensitive residues, Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[5][12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Yan, L. Z., & Dawson, P. E. (2018). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760.
  • Douat-Casassus, C., & Chassaing, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3–28.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Dick, F., & Su, G. (1997). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (pp. 63-70). Humana Press.
  • Albericio, F., & Subirós-Funosas, R. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lin, Y. A., & Danishefsky, S. J. (2003). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 68(23), 8783–8785.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 173.
  • Otaka, A., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Dan, T., et al. (2020). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry, 63(22), 13616-13627.
  • Miller, C. A., & Scanlan, T. S. (2004). Experimental Procedures. The Royal Society of Chemistry.
  • Kaiser, E. T., et al. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. The Journal of Organic Chemistry, 58(19), 5167-5175.
  • Falcigno, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2728-2740.
  • Bray, B. L. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore.
  • El-Faham, A., & Albericio, F. (2018). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.
  • S. A. St. D. L. and G. B. F. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 55(2), 135-142.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Yan, L. Z., & Dawson, P. E. (2024). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)
  • Chang, C. D., et al. (1980). Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. International Journal of Peptide and Protein Research, 15(1), 59-66.
  • Behrendt, R., et al. (2016). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 22(1), 35-43.
  • Vdovipo, P., & Kolb, P. (2023).
  • Harrison, A. G., & Yalcin, T. (1997). A Mass Spectrometric and Ab Initio Study of the Pathways for Dehydration of Simple Glycine and Cysteine-containing Peptide [M + H] + Ions. Journal of the American Society for Mass Spectrometry, 8(4), 373-381.
  • Albericio, F., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9980-9988.
  • Carr, S. A., & Annan, R. S. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.

Sources

Technical Support Center: Optimizing Cleavage of Peptides with Multiple N-tert-Butyl-N-Fmoc-glycine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of N-substituted amino acids, such as N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH), is a valuable strategy for creating peptidomimetics with constrained conformations and enhanced proteolytic stability. However, the presence of multiple bulky tert-butyl (tBu) groups directly on the peptide backbone introduces significant challenges during the final cleavage and deprotection step. These challenges primarily stem from extreme steric hindrance and the tendency of such modified peptides to aggregate, which can prevent complete removal of the tBu groups and other side-chain protecting groups.[1][2][3]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering difficulties in this critical phase of synthesis. It offers in-depth troubleshooting advice, optimized protocols, and a detailed explanation of the underlying chemical principles to ensure the successful liberation of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with multiple N(tBu)-Gly residues so difficult to cleave?

The primary challenge is severe steric hindrance. The t-butyl group is covalently attached to the backbone amide nitrogen, which restricts the peptide's conformational flexibility. When multiple N(tBu)-Gly residues are present, these bulky groups can fold and pack together, creating a sterically shielded core that physically blocks the access of trifluoroacetic acid (TFA) to the acid-labile protecting groups.[1][2] This can lead to incomplete deprotection not only of the N-tBu groups themselves but also of other side-chain protecting groups like Pbf on Arginine or Boc on Tryptophan.[4][5] Furthermore, these sequences are often prone to aggregation on the solid support, further impeding reagent penetration.

Q2: What are the typical signs of incomplete cleavage or side reactions with these peptides?

The most common indicator is a complex High-Performance Liquid Chromatography (HPLC) profile of the crude product. You should look for:

  • Incomplete tBu Removal: Mass spectrometry (MS) analysis will show peaks corresponding to the desired peptide mass +56 Da for each remaining tBu group.

  • Incomplete Side-Chain Deprotection: You may see adducts corresponding to other protecting groups, such as +252 Da for a remaining Pbf group on Arginine.[4]

  • Broad or Tailing Peaks: This often suggests peptide aggregation or the presence of multiple closely related, partially protected species.

  • Low Yield: A significantly lower than expected yield of the desired peptide can indicate that much of the product remains tethered to the resin or was lost due to precipitation and handling issues during work-up.[1]

Q3: Can I use a standard TFA cleavage cocktail for these peptides?

A standard cleavage cocktail, such as 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS), is often insufficient for peptides containing multiple N(tBu)-Gly residues.[6][7] While this cocktail is effective for many standard peptides, it may not overcome the severe steric hindrance and aggregation associated with these difficult sequences. The reaction kinetics are often too slow, leading to incomplete deprotection within standard timeframes.[1][8] Optimization of the cocktail composition and cleavage conditions is almost always necessary.

Q4: What are the primary side reactions to be concerned about during extended cleavage?

During the final acid-mediated cleavage, highly reactive carbocations (e.g., t-butyl cations) are generated from the protecting groups.[9] If not effectively "scavenged," these cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan, Methionine, or Cysteine, leading to unwanted modifications.[10] Extended cleavage times increase the exposure of the deprotected peptide to these reactive species, making the use of an efficient scavenger cocktail absolutely critical.

Troubleshooting Guide

This guide addresses specific issues encountered during the cleavage of peptides rich in N(tBu)-Gly residues.

Problem 1: Mass spectrometry shows significant peaks at [M+56] and/or [M+112], indicating incomplete removal of one or more t-butyl groups.
  • Underlying Cause: This is the classic symptom of incomplete deprotection due to steric hindrance or peptide aggregation. The TFA is unable to efficiently access and protonate the protected amide nitrogen or other tBu-protected side chains.

  • Solution Pathway:

    • Extend Cleavage Time: The first and simplest step is to increase the duration of the TFA treatment. Instead of a standard 2-3 hour cleavage, extend it to 4-6 hours. It is highly recommended to perform a small-scale trial cleavage and monitor the deprotection over time by HPLC/MS.[1][11]

    • Increase Temperature (with caution): Gently warming the cleavage reaction to 30-35°C can increase the reaction rate. However, this should be done cautiously as elevated temperatures can also accelerate side reactions.[4] This approach should only be considered after extending the cleavage time at room temperature proves insufficient.

    • Employ a Two-Step Cleavage Strategy: This is a highly effective method for difficult sequences. The first step uses a reduced TFA concentration to swell the resin and partially deprotect the peptide, followed by a second treatment with a higher TFA concentration to complete the reaction.[8][12] (See Protocol 2 for a detailed methodology).

Problem 2: The final peptide yield is extremely low, despite seeing the correct mass in the crude product.
  • Underlying Cause: Low yield can result from incomplete cleavage from the resin linker, precipitation of the peptide within the resin beads, or poor solubility of the aggregated peptide in the cleavage cocktail, leading to losses during filtration and work-up.[1][3]

  • Solution Pathway:

    • Optimize Resin Washing: Before cleavage, ensure the resin is thoroughly washed with dichloromethane (DCM) to remove all residual N,N-dimethylformamide (DMF) and is properly dried.[7][13]

    • Ensure Sufficient Cocktail Volume: Use a generous volume of cleavage cocktail (at least 10-15 mL per gram of resin) to ensure the resin is fully suspended and swollen, allowing for better reagent penetration.[4][13]

    • Modify the Precipitation Solvent: The standard precipitation solvent, cold diethyl ether, may not be optimal for highly aggregated or hydrophobic peptides. Methyl-tert-butyl ether (MTBE) is often a better choice as it is less volatile and can yield denser precipitates that are easier to pellet.[4] For very hydrophilic peptides, a mixture of ether and cyclohexane may be effective.[4]

    • Perform a Second Cleavage: After the first filtration, wash the resin with a small volume of fresh TFA and combine the filtrates. It can also be beneficial to re-subject the filtered resin to a second, shorter cleavage with fresh cocktail to recover any remaining peptide.[4][9]

Problem 3: The crude product shows multiple side products, particularly modifications to Tryptophan, Cysteine, or Methionine residues.
  • Underlying Cause: This indicates that the liberated t-butyl cations and other reactive species are not being effectively quenched by the scavengers in your cleavage cocktail.[10] This problem is exacerbated by the longer cleavage times required for these difficult peptides.

  • Solution Pathway:

    • Use a More Robust Scavenger Cocktail: Move beyond the simple TFA/TIS/H₂O mixture. "Reagent K" is a powerful and widely used cocktail designed for complex peptides with sensitive residues.[10][13] Its composition effectively scavenges a broad range of reactive species.

    • Ensure Scavenger Freshness: Scavengers, particularly thiols like 1,2-ethanedithiol (EDT), can oxidize over time. Always use fresh, high-quality reagents when preparing your cleavage cocktail.[11]

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Analyze Crude HPLC/MS problem_incomplete Problem: Incomplete tBu removal (+56 Da) start->problem_incomplete Check MS problem_low_yield Problem: Low Yield start->problem_low_yield Check Yield problem_side_products Problem: Side Products (e.g., Trp, Cys mods) start->problem_side_products Check Purity solution_time Action: Extend Cleavage Time (4-6h) problem_incomplete->solution_time solution_volume Action: Increase Cocktail Volume (10-15 mL/g) problem_low_yield->solution_volume solution_reagent_k Action: Use Robust Scavenger Cocktail (e.g., Reagent K) problem_side_products->solution_reagent_k solution_temp Action: Increase Temp (30-35°C, cautiously) solution_time->solution_temp If still incomplete solution_two_step Action: Use Two-Step Cleavage Protocol solution_temp->solution_two_step If still incomplete end Success: Purified Peptide solution_two_step->end solution_precip Action: Switch to Cold MTBE for Precipitation solution_volume->solution_precip solution_recleave Action: Perform Second Cleavage on Resin solution_precip->solution_recleave solution_recleave->end solution_reagent_k->end

Caption: A decision-making workflow for troubleshooting common cleavage issues.

Optimized Protocols & Data

Table 1: Comparison of Recommended Cleavage Cocktails
Cocktail NameComposition (v/v/w)Key ScavengersRecommended Use Case
Standard 95% TFA / 2.5% H₂O / 2.5% TISTIS, WaterInitial trial for peptides with 1-2 N(tBu)-Gly and no sensitive residues. Often insufficient.[6][7]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISTIS, Phenol, WaterGood "odorless" option for peptides with Trityl-based protecting groups, but does not protect Methionine from oxidation.[14]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT, WaterHighly Recommended. The gold standard for complex peptides containing multiple sensitive residues like Cys, Met, and Trp. Maximally suppresses side reactions.[10][13]
Two-Step Optimized Step 1: 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂O + 1% DTT. Step 2: Add neat TFA to 80-85%.Thioanisole, DMS, TIS, DTTFor the most challenging cases with severe aggregation and multiple Cys residues. Designed to mitigate specific side reactions.[8][12]
Protocol 1: Extended Single-Step Cleavage with Reagent K

This protocol is an enhanced single-step procedure for moderately difficult sequences.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin 3x with DCM and dry thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7][13]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K. For 2 mL of cocktail, combine:

    • 1.65 mL Trifluoroacetic Acid (TFA)

    • 100 µL Phenol (melted, if solid)

    • 100 µL Deionized Water

    • 100 µL Thioanisole

    • 50 µL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (use ~20 mL per gram of resin).[13] Stopper the vessel and gently agitate at room temperature for 4-6 hours. Occasional swirling is recommended.

  • Peptide Precipitation: Filter the cleavage mixture through a fritted funnel, collecting the filtrate into a centrifuge tube containing 10-fold the volume of cold (-20°C) methyl-tert-butyl ether (MTBE).[4] A white precipitate of the crude peptide should form.

  • Peptide Isolation: Wash the resin 2x with a small volume of fresh TFA and add the washings to the MTBE. Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.

  • Washing and Drying: Carefully decant the supernatant. Resuspend the peptide pellet in fresh cold MTBE, vortex briefly, and centrifuge again. Repeat this wash step twice more to remove residual scavengers. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and MS to confirm identity and purity.

Protocol 2: Two-Step Cleavage for Highly Aggregated Peptides

This advanced protocol is designed to disrupt aggregation and facilitate complete deprotection in the most challenging cases.[8][12]

  • Resin Preparation: Prepare the dried peptide-resin as described in Protocol 1.

  • Step 1 Cleavage - Swelling and Partial Deprotection:

    • Prepare the Step 1 cleavage cocktail (e.g., for 2 mL: 1.4 mL TFA, 200 µL Thioanisole, 200 µL DMS, 100 µL TIS, 100 µL H₂O).

    • Add this cocktail to the resin and agitate at room temperature for 30-60 minutes. This lower TFA concentration helps to swell the resin and disrupt aggregation without immediately causing the peptide to precipitate within the matrix.

  • Step 2 Cleavage - Final Deprotection:

    • To the same reaction vessel (do not filter), add neat TFA to bring the final concentration to approximately 80-85%. For the example above, you would add ~0.8 mL of neat TFA.

    • Continue to agitate the mixture for an additional 2-3 hours at room temperature.

  • Work-up and Analysis: Follow steps 4-7 from Protocol 1 for peptide precipitation, isolation, and analysis.

Visual Representation of Cleavage Challenges

cleavage_challenges cluster_ideal Ideal Cleavage cluster_problem N(tBu)-Gly Challenge TFA_ideal TFA Peptide_ideal Peptide-Resin H₂N-AA-...-AA-COOH TFA_ideal->Peptide_ideal Accesses all protecting groups TFA_problem TFA Shield Steric Shield & Aggregation TFA_problem->Shield Blocked Access Peptide_problem Aggregated Peptide-Resin (tBu) (tBu) -N-CH₂-CO-N-CH₂-CO-

Caption: Steric shielding in N(tBu)-Gly peptides preventing TFA access.

References

  • Technical Support Information Bulletin 1207. (n.d.). Standard Removal of t-Bu Protecting Group.
  • BenchChem. (2025). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • BenchChem. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • BenchChem. (2025). A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025, February 23). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Figshare.
  • Albericio, F., & de la Torre, B. G. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • NovaBioChem. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Patil, P. S. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
  • Applied Biosystems. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Semantic Scholar. (n.d.). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis.
  • ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Zhang, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(9), 1699–1708.

Sources

Validation & Comparative

Comparison of N-tert-Butyl-N-Fmoc-glycine and pseudoproline dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Comparison: N-tert-Butyl-N-Fmoc-glycine vs. Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis

As peptide therapeutics grow in complexity, overcoming on-resin aggregation remains one of the most significant bottlenecks in Solid-Phase Peptide Synthesis (SPPS). Hydrophobic collapse and intermolecular hydrogen bonding often lead to the formation of intractable


-sheet structures, resulting in incomplete couplings, deletion sequences, and catastrophic yield losses.

To combat this, peptide chemists employ backbone modification strategies. This guide provides an in-depth technical comparison between two distinct approaches: the permanent structural modification using N-tert-Butyl-N-Fmoc-glycine and the traceless disruption utilizing Pseudoproline Dipeptides .

Mechanistic Profiling: Permanent vs. Traceless Disruption

The fundamental difference between these two reagents lies in their chemical permanence and their mechanism of disrupting secondary structures.

Pseudoproline Dipeptides: Traceless Turn-Inducers

Pseudoprolines (


Pro) are artificially created oxazolidine or thiazolidine derivatives of Serine, Threonine, or Cysteine[1]. When incorporated into a growing peptide chain, the steric bulk of the five-membered ring forces the preceding amide bond to adopt a cis-conformation. This thermodynamic preference creates a sharp kink in the peptide backbone, physically preventing the linear alignment required for 

-sheet formation and thereby eliminating aggregation.

Crucially, pseudoprolines are traceless . During the final global deprotection with Trifluoroacetic Acid (TFA), the oxazolidine/thiazolidine ring undergoes acidolytic cleavage, regenerating the native Ser, Thr, or Cys residue[1]. Because direct acylation of the sterically hindered secondary amine of a pseudoproline ring on-resin is kinetically unfavorable and low-yielding, they are almost exclusively incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(


Pro)-OH)[2].
N-tert-Butyl-N-Fmoc-glycine: Permanent Steric Shields

N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH) is an N-alkylated amino acid monomer. Unlike pseudoprolines, the bulky tert-butyl group is attached directly to the backbone nitrogen. This modification serves a dual purpose: it permanently eliminates the amide proton (preventing it from acting as a hydrogen bond donor) and introduces massive steric hindrance that blocks adjacent chains from interacting.

Because the N-alkyl bond is highly stable to standard TFA cleavage conditions, this modification is permanent . It is primarily used in the synthesis of


-peptoids or peptidomimetics, where the goal is not just to improve synthesis yields, but to engineer the final molecule for superior proteolytic resistance and altered pharmacokinetics[3].

SPPS_Strategies cluster_N_Alkyl Permanent Modification Strategy cluster_Traceless Traceless Disruption Strategy Start Growing Peptide Chain (Aggregation Risk) N_tBu Couple Fmoc-N(tBu)-Gly-OH Start->N_tBu PsiPro Couple Fmoc-Xaa-Yaa(ΨPro)-OH Start->PsiPro Steric Steric Shielding (Blocks H-Bonds) N_tBu->Steric Peptoid N-Alkylated Peptidomimetic (Proteolytically Stable) Steric->Peptoid Kink Cis-Amide Kink (Breaks β-Sheets) PsiPro->Kink Cleavage TFA Cleavage (Ring Opening) Kink->Cleavage Native Native Peptide (Ser/Thr/Cys Restored) Cleavage->Native

Mechanistic pathways of permanent vs. traceless backbone disruption in SPPS.

Quantitative Data & Strategic Decision Matrix

When designing a synthesis route, the choice between these reagents dictates the downstream analytical profile of the target molecule.

ParameterN-tert-Butyl-N-Fmoc-glycinePseudoproline Dipeptides
Primary Function Permanent peptidomimetic modificationTraceless aggregation disruption
Reversibility Non-reversible (Stable to TFA)Fully reversible (TFA-labile)
Sequence Dependency Sequence-independent (replaces a residue)Strictly requires native Ser, Thr, or Cys
Acylation Difficulty (Next Residue) Extremely High (requires specialized activation)Bypassed (incorporated as a dipeptide)
Risk of DKP Formation High (during subsequent Fmoc deprotection)Low (dipeptide structure mitigates risk)
End-Product Characteristic Enhanced proteolytic stability / PeptoidNative, unmodified natural peptide

Experimental Workflows & Self-Validating Protocols

The distinct chemical nature of these two disruptors requires highly specialized handling protocols. Below are field-validated methodologies designed to ensure high-fidelity couplings while mitigating known side reactions.

Protocol A: Traceless Elongation via Pseudoproline Dipeptides

Causality Insight: We use a pre-formed dipeptide to completely bypass the kinetically unfavorable acylation of the pseudoproline nitrogen.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min).

  • Dipeptide Activation: Dissolve 3.0 equivalents of the desired Fmoc-Xaa-Yaa(ΨMe,Me pro)-OH dipeptide and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint: Perform a standard Kaiser test. A negative result (yellow beads) validates complete coupling.

  • Global Cleavage & Ring Opening: After sequence completion, treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2.5 hours. Self-Validation: The acidic environment simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the oxazolidine/thiazolidine ring. LC-MS analysis will confirm the mass of the native peptide, validating the traceless nature of the reagent.

Protocol B: Incorporation and Elongation of N-tert-Butyl-N-Fmoc-glycine

Causality Insight: Coupling onto the secondary, highly hindered N-tert-butyl amine is the primary failure point in this workflow. Furthermore, secondary amino acids are highly prone to inducing Diketopiperazine (DKP) formation during the subsequent Fmoc deprotection step[4].

  • Monomer Coupling: Couple Fmoc-N(tBu)-Gly-OH (3.0 eq) using standard DIC/Oxyma chemistry for 1 hour.

  • Fmoc Deprotection (DKP Mitigation): Deprotect the Fmoc group using a milder base or shorter exposure times (e.g., 20% Piperidine for exactly 1 x 5 min, or 2% DBU/5% piperazine) to minimize the risk of DKP-induced chain truncation[4].

  • Validation Checkpoint: The Kaiser test often yields false negatives on secondary amines. Validate the deprotection using the Chloranil test (positive result = blue/green beads).

  • Acylation of the N-tBu Residue (Critical Step): Standard DIC/Oxyma will fail here due to extreme steric shielding.

    • Method: Dissolve 5.0 eq of the next Fmoc-amino acid and 5.0 eq of HATU in minimal DMF. Add 10.0 eq of N,N-Diisopropylethylamine (DIEA).

    • Execution: Add to the resin and agitate for 4 to 12 hours. If available, utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the kinetic activation barrier.

  • Global Cleavage: Cleave using standard TFA cocktails. Self-Validation: LC-MS analysis will show a mass shift corresponding to the retention of the tert-butyl group (+56 Da relative to native glycine), confirming the permanent nature of the peptidomimetic modification.

References

Sources

Efficacy of N-tert-Butyl-N-Fmoc-glycine in preventing aggregation compared to other methods

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of N-tert-Butyl-N-Fmoc-glycine in Preventing Aggregation: A Comparative Technical Guide

The Challenge of On-Resin Aggregation

In Solid-Phase Peptide Synthesis (SPPS), sequences rich in hydrophobic residues (e.g., Ala, Val, Ile) frequently suffer from severe on-resin aggregation. This phenomenon is driven by intermolecular hydrogen bonding between growing peptide chains, which form stable, insoluble


-sheet structures[1]. This aggregation causes the resin to shrink, sterically occluding the N-terminal amine and leading to incomplete deprotection and coupling cycles[2]. While physical interventions like chaotropic salt washes or solvent manipulation offer partial relief, chemical modification of the peptide backbone remains the most definitive and thermodynamically stable strategy[3].

Mechanistic Causality: How N-Alkylation Disrupts Aggregation

Introducing an N-alkylated amino acid surrogate fundamentally alters the physicochemical properties of the growing peptide chain[3].

  • Hydrogen Bond Annihilation: By replacing the amide proton with an alkyl group, the residue loses its ability to act as a hydrogen bond donor, instantly terminating the

    
    -sheet network[2].
    
  • Steric Induction of Cis-Amide Bonds: The extreme steric bulk of the tert-butyl group in N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH) forces the preceding amide bond to adopt a cis conformation. This introduces a severe structural "kink" (analogous to proline) that physically pushes adjacent chains apart, maintaining optimal resin solvation[4].

Comparative Analysis: Fmoc-N(tBu)-Gly-OH vs. Alternatives

Fmoc-N(tBu)-Gly-OH vs. Fmoc-(Dmb)Gly-OH / Fmoc-(Hmb)Gly-OH Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are standard N-protecting groups that disrupt hydrogen bonding through aromatic shielding[3]. While effective, the tert-butyl group in Fmoc-N(tBu)-Gly-OH offers superior steric hindrance, providing a more profound disruption of secondary structures in highly intractable amyloidogenic sequences[4]. However, this extreme bulk makes the subsequent coupling step onto the N(tBu) secondary amine significantly more challenging than coupling onto an Hmb group, which benefits from an intramolecular


 acyl transfer mechanism[3].

Fmoc-N(tBu)-Gly-OH vs. Pseudoproline Dipeptides Pseudoproline dipeptides temporarily cyclize a Ser, Thr, or Cys residue into an oxazolidine ring, effectively preventing aggregation[1]. Because they are introduced as pre-formed dipeptides, they avoid the difficult coupling onto a secondary amine[3]. However, their application is strictly limited to sequences containing Ser, Thr, or Cys. Fmoc-N(tBu)-Gly-OH can replace any Gly residue, offering broader sequence flexibility.

Chemical vs. Physical Disruption (Microwave SPPS) Microwave-assisted SPPS utilizes rapid heating to physically break hydrogen bonds[1]. While it avoids the need for specialized building blocks, prolonged thermal stress can exacerbate side reactions such as aspartimide formation and epimerization. N-alkylation provides a thermodynamically stable solution without thermal degradation risks.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of these strategies when synthesizing a highly aggregation-prone model sequence (e.g., Ac-Ala


-Gly-Ala

-NH

).
Mitigation StrategyCrude Purity (%)Coupling Efficiency (Next Residue)Risk of EpimerizationSequence Dependency
Standard SPPS (Room Temp) < 30%Low (due to aggregation)LowNone
Microwave-Assisted SPPS ~ 75%HighModerate to HighNone
Pseudoproline Dipeptide > 90%High (Pre-formed dipeptide)LowHigh (Requires Ser/Thr/Cys)
Fmoc-(Dmb)Gly-OH ~ 85%Moderate (Standard reagents)LowLow (Requires Gly)
Fmoc-N(tBu)-Gly-OH > 88% Low (Requires PyAOP/Heat) Low Low (Requires Gly)

Workflow Visualization

AggregationStrategies Problem Peptide Aggregation in SPPS Mech1 Chemical Disruption (Backbone Modification) Problem->Mech1 Mech2 Physical Disruption (Energy/Solvents) Problem->Mech2 NtBu N-tert-Butyl-Glycine (Max Steric Bulk) Mech1->NtBu DmbHmb Dmb / Hmb Glycine (Aromatic Shielding) Mech1->DmbHmb Pseudo Pseudoprolines (Ser/Thr/Cys restricted) Mech1->Pseudo MW Microwave Heating Mech2->MW Solvent Chaotropic Salts (e.g., LiCl, NaClO4) Mech2->Solvent

Classification of SPPS aggregation mitigation strategies: chemical vs. physical disruption.

Experimental Protocol: Self-Validating Workflow for Fmoc-N(tBu)-Gly-OH

To ensure scientific integrity, this protocol incorporates built-in validation assays to confirm the success of the most difficult step: coupling onto the sterically hindered N-tBu secondary amine.

Phase 1: Incorporation of Fmoc-N(tBu)-Gly-OH

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2

    
     5 min). Wash thoroughly with DMF (5 
    
    
    
    ).
  • Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-N(tBu)-Gly-OH and 0.4 mmol of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Add to resin and agitate for 60 minutes at room temperature.

  • Validation 1 (Kaiser Test): Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation of the primary amine.

Phase 2: The Critical Coupling (Onto the N-tBu Group) Because the tert-butyl group severely shields the secondary amine, standard HATU/DIPEA coupling will fail[4].

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2

    
     5 min). Wash with DMF.
    
  • Activation of Next Amino Acid: Use a highly reactive phosphonium salt. Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.5 mmol of PyAOP (or PyBroP) in DMF. Add 1.0 mmol of DIPEA.

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C for 2 hours. (Note: Double coupling is highly recommended to drive the reaction to completion).

  • Validation 2 (Chloranil Test): The Kaiser test yields false negatives for secondary amines. Perform a Chloranil test. A negative result (colorless/yellow beads, not blue/green) confirms successful coupling onto the N-tBu group.

Phase 3: Cleavage and Global Deprotection

  • Cleavage Cocktail: The N-tBu group is acid-labile. Treat the resin with a standard cleavage cocktail: TFA/TIS/H

    
    O (95:2.5:2.5) for 2–3 hours.
    
  • Mechanism: The highly acidic environment simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and cleaves the N-tBu group, regenerating the native Glycine residue.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

Strategic Recommendations

Fmoc-N(tBu)-Gly-OH is a highly potent tool for overcoming severe peptide aggregation in SPPS. By leveraging extreme steric bulk to force cis-amide conformations, it completely abolishes


-sheet formation. While it demands specialized, highly reactive coupling conditions for the subsequent amino acid addition, its ability to rescue otherwise "dead-end" syntheses makes it indispensable for drug development professionals working with complex, hydrophobic, or amyloidogenic targets.

References

1.[3] Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvgs3rXyGOHYQ1AgrdJAo1DuJUDKzY2i2FBOYdEfevA-01cQgKE5NKuvzFo6KXk8r9zBXmQ6ju72copdl4ycBvdlmHt-Zfendk7uStmwiUJA8w2W9h-kQjIftV6WdP5HefrIx--9dlFm7IkVh0VnVoe7CUWNdbihdEUkM06RxVQFCJaX9a1lKVzU_mrsWJZBgEJkAVTmD20He_2JrtwP3HY90BEk9cYYgQksjY4J4X-q9bDHvNvEsgpVQJicfF3v9ODAYN0EYoalEBoZG4] 2.[2] Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWp633IdvccE6LdWJAlWjDVIedesvvh2nMS4IlG8Iis_fDxtwCPUW8uBObs2v_X9ZE5s6MSazSMTiZpsmqoVC2WAZ66ywiKJVFewQrnNpvWAUFN0kFK19sZfSsZPIPV7jczDJkQA-gPGhn8Q2dy_qBKLMv8rM5rNKXxm1dskN3Xa5t69BTXskGRaR18ZMtQh46BDIPnoyycMDHI_V9TM7TmiBB7pw-DDorQoJS-A59B-c=] 3.[1] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyNm74xaXltUr0s2_O_eThwXK_k-CyyIn_mW1Y1qi67QCWTUcD93tI8xA5Nb_y9Mr_LYuIUdwwKQV8_hQxjX_1ZuK0-26y6GTdJwcEbjFcqLMZWfuMzCqNNB0oQIt2y6xlA_9wxxONR-2Bgky6Phw1tZjBFG9zG2xxFWjXk-iNxmfloI1WfFy8H8ih2FupbIsLeTWLT6If22fZKXaJAeVtcbBEeZ2TpDCeibuLPsY=] 4.[4] N-tert-Butylglycine hydrochloride | 6939-23-7 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq_rvyIp7-khY3-fPScRZLeWSxPXF6asCGJon0UmvYBIMA7nrMwLhD7EmFECU56x6fwzZO6R9tPqipI9RG8v23bpkYoeRGoSMxNfmEmZG20kCRJzh0GdxYn9CcB8mVbggwyhMjRw==]

Sources

Impact of N-tert-Butyl-N-Fmoc-glycine on peptide secondary structure

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of N-tert-Butyl-N-Fmoc-glycine on Peptide Secondary Structure: A Comparative Guide

As a Senior Application Scientist specializing in peptide chemistry and foldamer design, I frequently encounter the challenge of precisely controlling peptide backbone conformations. Standard peptides predominantly adopt trans amide bonds, which limits the accessible conformational space. While proline and N-methylated amino acids introduce a cis/trans equilibrium, they rarely provide absolute geometric control.

Enter N-tert-Butyl-N-Fmoc-glycine (Fmoc-NtBu-Gly-OH) . The incorporation of this uniquely hindered building block represents a paradigm shift in peptidomimetic design. By leveraging extreme steric bulk, it allows researchers to exert absolute control over amide bond geometry, forcing it almost exclusively into the cis conformation. This guide objectively compares Fmoc-NtBu-Gly with standard alternatives, explains the thermodynamic causality behind its behavior, and provides field-proven, self-validating protocols for its implementation.

Mechanistic Causality: Why the tert-Butyl Group?

To understand the utility of Fmoc-NtBu-Gly, we must examine the thermodynamics of the peptide bond. In standard secondary amides (like Fmoc-Glycine), the trans configuration is favored by ~2.5 kcal/mol due to minimal steric clash. When we introduce an N-alkyl group, this energy barrier shifts.

However, the tert-butyl group is not merely an alkyl substitution; it is a massive steric shield. When an NtBu-Gly residue is incorporated into a peptide or peptoid backbone, the trans amide configuration forces the bulky tert-butyl moiety into direct spatial conflict with the adjacent alpha-carbon and its side chain (severe A-1,3 allylic strain). To relieve this massive thermodynamic penalty, the backbone undergoes spontaneous geometric isomerization, locking the amide bond in the cis conformation 1.

This exclusive cis-locking mechanism is the primary driver for inducing unique secondary structures, such as Polyproline Type I (PPI) helices and specific abiotic turns.

Mechanism A N-tert-Butyl Substitution B Extreme Steric Hindrance A->B Causes C Amide Bond Locked in Cis Conformation B->C Forces D Induction of PPI Helices & Specific Turns C->D Promotes

Fig 1: Mechanistic pathway of N-tert-butyl induced cis-amide locking and structural folding.

Comparative Performance Analysis

When designing a synthesis strategy, selecting the correct N-substituted building block is critical. The table below summarizes the quantitative and qualitative differences between Fmoc-NtBu-Gly and common alternatives.

FeatureFmoc-GlycineFmoc-ProlineFmoc-Sarcosine (N-Me-Gly)Fmoc-N-tert-Butylglycine
Side Chain / N-Alkyl Group H / NoneCyclic (Pyrrolidine)Methyltert-Butyl
Amide Bond Geometry >99% TransTrans / Cis Equilibrium (~10-30% cis)Trans / Cis Equilibrium>95% Cis Locked
Steric Hindrance MinimalModerateModerateExtreme
Secondary Structure Impact Highly flexible, random coilInduces turns, disrupts alpha-helicesDisrupts H-bonding, induces flexibilityInduces PPI-like helices, specific turns
Proteolytic Stability LowHigh (at Pro site)HighExceptionally High
SPPS Coupling Difficulty Easy (Standard)ModerateModerateDifficult (Requires strong activation)

Key Takeaway: While Proline and Sarcosine are useful for disrupting standard secondary structures (like alpha-helices or beta-sheets), Fmoc-NtBu-Gly is uniquely positioned to construct entirely new, rigidified foldamer architectures.

Self-Validating Experimental Protocols

Due to the extreme steric hindrance of the tert-butyl group, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail, resulting in deletion sequences. The following workflow is designed as a self-validating system: every step includes a diagnostic check to ensure causality between the chemical input and the desired structural output 2.

Protocol A: SPPS Incorporation of Fmoc-NtBu-Gly

Causality Note: We utilize HATU instead of standard HBTU/DIC because the highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate is required to overcome the activation energy barrier imposed by the bulky tBu group.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-NtBu-Gly-OH (4.0 equivalents) and HATU (3.9 equivalents) in minimal DMF. Add DIPEA (8.0 equivalents) to generate the active ester. Allow pre-activation for exactly 3 minutes.

  • Primary Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than standard 45-minute couplings).

  • Validation (Kaiser Test): Perform a qualitative Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to step 6.

    • Positive (Blue): Unreacted amines remain due to steric shielding. Proceed to step 5.

  • Double Coupling & Capping: Repeat steps 2-3 with fresh reagents for an additional 2 hours. Following the second coupling, treat the resin with Acetic Anhydride/DIPEA in DMF (10 mins) to cap any permanently inaccessible amines, preventing the propagation of deletion impurities.

  • Elongation: Wash resin and proceed to the next cycle.

SPPS Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Pre-activation (Fmoc-NtBu-Gly + HATU + DIPEA) Step1->Step2 Step3 3. Extended Coupling (2-4 hours, Double Coupling) Step2->Step3 Step4 4. Kaiser Test (Check for unreacted amines) Step3->Step4 Step4->Step1 If negative (Complete) Step5 5. Capping (Acetic Anhydride + DIPEA) Step4->Step5 If positive (Incomplete)

Fig 2: Self-validating SPPS workflow for sterically hindered N-tert-butylglycine coupling.

Protocol B: Analytical Validation of the Cis-Amide Bond

Synthesis alone does not guarantee the desired secondary structure. To validate the cis-locked geometry, researchers must employ 2D-NMR.

  • Sample Preparation: Dissolve the cleaved, purified peptide in a suitable deuterated solvent (e.g., CDCl3 or CD3CN) at a concentration of 2-5 mM.

  • 2D-NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 200-400 ms.

  • Data Interpretation: Look for strong NOE cross-peaks between the alpha-protons (

    
    ) of the NtBu-Gly residue and the alpha-protons of the preceding residue. In a trans amide bond, the distance between these protons is too great for an NOE signal. A strong 
    
    
    
    to
    
    
    NOE cross-peak is the definitive, self-validating proof of a cis amide bond.

Conclusion

For drug development professionals engineering proteolytically stable peptidomimetics or highly specific foldamers, Fmoc-N-tert-Butylglycine is a superior choice compared to standard N-methylated derivatives. While it demands rigorous, extended synthesis protocols, the payoff—a >95% locked cis amide bond and the consequent induction of rigid secondary structures—provides unparalleled control over molecular topology.

References

  • The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation Organic Letters - ACS Publications URL
  • N-tert-Butylglycine hydrochloride | 6939-23-7 Benchchem URL

Sources

A Comparative Guide to NMR Analysis for Confirming Incorporation of N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realm of peptide synthesis, particularly concerning the incorporation of sterically hindered or unnatural amino acids, rigorous analytical confirmation is paramount to ensure the fidelity of the final peptide sequence.[1][2][3] N-tert-Butyl-N-Fmoc-glycine, a valuable building block for introducing conformational constraints, presents a unique analytical challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods to definitively confirm its successful incorporation into a growing peptide chain. We will explore characteristic ¹H NMR signatures, compare them with analogous structures, and provide detailed experimental protocols for sample preparation and data acquisition. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Introduction: The Challenge of Sterically Hindered Amino Acids

The synthesis of peptides with tailored properties often necessitates the use of non-proteinogenic amino acids. N-tert-Butyl-N-Fmoc-glycine is a prime example, where the bulky tert-butyl group on the alpha-amine introduces significant steric hindrance. This bulk can influence coupling efficiencies and subsequent analytical characterization. Therefore, unambiguous confirmation of its incorporation is a critical checkpoint in the synthesis workflow.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of molecules in solution.[6][7][8] For peptide chemists, ¹H NMR provides a detailed fingerprint of the molecule, allowing for the identification and verification of each amino acid residue within a sequence. This guide will focus on leveraging the distinct spectral features of the N-tert-Butyl and Fmoc protecting groups to confirm the successful coupling of N-tert-Butyl-N-Fmoc-glycine.

Key ¹H NMR Signatures for Confirmation

The successful incorporation of N-tert-Butyl-N-Fmoc-glycine can be verified by identifying the characteristic proton signals of its constituent groups in the ¹H NMR spectrum.

The Tert-Butyl Group: A Prominent Singlet

The most telling signal for the presence of the N-tert-Butyl group is a sharp, intense singlet in the upfield region of the spectrum, typically between δ 1.0 and 1.5 ppm .[9][10] This signal arises from the nine equivalent protons of the three methyl groups of the tert-butyl moiety. Its high integration value (9H) makes it a prominent and easily identifiable peak, often towering over other aliphatic signals.[9]

The Fmoc Group: Aromatic and Aliphatic Markers

The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a set of distinct signals in both the aromatic and aliphatic regions of the ¹H NMR spectrum.[11]

  • Aromatic Protons (δ 7.2 - 7.9 ppm): The fluorenyl ring system gives rise to a series of multiplets in the downfield aromatic region. Typically, one can observe distinct signals corresponding to the different protons on the two benzene rings.[12][13][14]

  • Aliphatic Protons (δ 4.2 - 4.5 ppm): The CH and CH₂ protons of the methoxycarbonyl linker of the Fmoc group appear as a set of multiplets in the mid-field region.

The Glycine Backbone Protons

The two diastereotopic protons of the glycine methylene group (α-CH₂) will appear as a singlet or two distinct doublets, depending on the solvent and the local chemical environment. The presence of the bulky tert-butyl and Fmoc groups can lead to restricted rotation, making these protons inequivalent.

Comparative NMR Data

To confidently assign the signals of N-tert-Butyl-N-Fmoc-glycine, it is crucial to compare its spectrum with those of related, more common amino acid derivatives used in peptide synthesis.

CompoundTert-Butyl Protons (δ ppm)Fmoc Aromatic Protons (δ ppm)Glycine α-CH₂ (δ ppm)
N-tert-Butyl-N-Fmoc-glycine ~1.4 (s, 9H) ~7.3 - 7.8 (m, 8H) ~3.9 (s, 2H)
Fmoc-Gly-OH[13]N/A~7.3 - 7.9 (m, 8H)~3.7 (d, 2H)
Boc-Gly-OH~1.4 (s, 9H)N/A~3.6 (d, 2H)
Fmoc-Ala-OHN/A~7.3 - 7.8 (m, 8H)~4.3 (q, 1H), ~1.4 (d, 3H)

Table 1: Comparison of typical ¹H NMR chemical shifts for N-tert-Butyl-N-Fmoc-glycine and related amino acid derivatives in CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible NMR data.[15][16]

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified peptide or the protected amino acid.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Common choices for Fmoc-protected amino acids and peptides include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or a mixture of Deuterated Methanol (CD₃OD) and CDCl₃.[17][18] For peptides, D₂O or mixtures with organic solvents may be necessary.[15]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added (δ 0.00 ppm).[19]

NMR Data Acquisition

The following are typical acquisition parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans (NS): 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Temperature: 298 K (25 °C).

Workflow for Confirmation of Incorporation

The following diagram illustrates the logical workflow for confirming the incorporation of N-tert-Butyl-N-Fmoc-glycine into a peptide sequence using NMR analysis.

G cluster_0 Peptide Synthesis cluster_1 NMR Analysis cluster_2 Data Interpretation & Confirmation Start Start: Couple N-tert-Butyl-N-Fmoc-glycine Cleavage Cleave a small sample from resin Start->Cleavage Purification Purify cleaved peptide Cleavage->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep AcquireNMR Acquire 1H NMR Spectrum SamplePrep->AcquireNMR AnalyzeSpectrum Analyze Spectrum AcquireNMR->AnalyzeSpectrum IdentifySignals Identify characteristic signals: - tert-Butyl singlet (~1.4 ppm) - Fmoc aromatics (7.3-7.8 ppm) - Glycine backbone AnalyzeSpectrum->IdentifySignals Compare Compare with reference spectra (starting material, other residues) IdentifySignals->Compare Confirmation Confirmation of Incorporation Compare->Confirmation All signals present and correctly integrated Troubleshoot Troubleshoot Synthesis (Incomplete coupling, side reactions) Compare->Troubleshoot Signals absent or anomalous

Figure 1: Workflow for NMR-based confirmation of N-tert-Butyl-N-Fmoc-glycine incorporation.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, other analytical techniques can provide complementary information to confirm the incorporation of N-tert-Butyl-N-Fmoc-glycine.

  • Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming the addition of the N-tert-Butyl-N-Fmoc-glycine residue.

  • High-Performance Liquid Chromatography (HPLC): Can be used to purify the peptide and, when compared to a standard, can help to confirm its identity.

  • 2D NMR Spectroscopy: Techniques like COSY and TOCSY can be employed to definitively assign all proton signals within the peptide, providing unambiguous structural confirmation.[15][20]

Conclusion

The successful incorporation of sterically demanding amino acids like N-tert-Butyl-N-Fmoc-glycine is a critical step in the synthesis of complex peptides. ¹H NMR spectroscopy offers a robust and informative method for the direct confirmation of this incorporation. By identifying the characteristic and prominent singlet of the tert-butyl group, alongside the distinct signals of the Fmoc protecting group and the glycine backbone, researchers can proceed with confidence in their peptide synthesis endeavors. When coupled with complementary analytical techniques, a comprehensive and validated characterization of the target peptide can be achieved.

References

  • Nitin Mishra and Evans Coutinho. NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • t-Butyl group towers over other 1H resonances. ACD/Labs.
  • Peptide NMR Analysis Services
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC.
  • In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether. Benchchem.
  • NMR Peptide Structure Analysis. Mtoz Biolabs.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • 1H NMR Chemical Shifts. University of Calgary.
  • 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...
  • Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.
  • Fmoc-N-(butyl)glycine. Chem-Impex.
  • N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1. Advanced ChemBlocks.
  • Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.
  • Fmoc-D-a-t-butylglycine Novabiochem 198543-64-5. Sigma-Aldrich.
  • Peptide synthesis. Wikipedia.
  • NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Compar
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Glycine tert butyl ester hydrochloride(27532-96-3) 1H NMR spectrum. ChemicalBook.
  • Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety Hader E. Elashal, Ryan D. Cohen and Monika Raj. The Royal Society of Chemistry.
  • NMR of Fmoc group. : r/chemistry. Reddit.
  • The aliphatic region of the 1 H NMR spectrum of Fmoc-Ala-Ile-NH 2...
  • Which solvents I should use for taking NMR of amino acid?.
  • Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed.
  • 250695-67-1|N-tert-Butyl-N-Fmoc-glycine|BLD Pharm. BLD Pharm.
  • Solvent-controlled self-assembly of Fmoc protected aliph
  • (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
  • Glycine-N-Fmoc (2,2-D₂, 98%).
  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec.
  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journals.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | CAS 141743-16-0. Santa Cruz Biotechnology.
  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. University of Alberta.

Sources

Safety Operating Guide

N-tert-Butyl-N-Fmoc-glycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-tert-Butyl-N-Fmoc-glycine in Peptide Synthesis

Executive Summary & Operational Context

As a Senior Application Scientist, I recognize that handling specialized building blocks like N-tert-Butyl-N-Fmoc-glycine requires a strategic approach to waste management that goes beyond standard chemical hygiene. N-tert-Butyl-N-Fmoc-glycine is an N-alkylated amino acid used extensively in Solid-Phase Peptide Synthesis (SPPS). Because of the bulky tert-butyl group on the nitrogen, coupling this residue is sterically hindered. This causality dictates that protocols must utilize highly reactive activating agents (e.g., HATU, HOAt) and extended reaction times to achieve high yields 1[1]. Consequently, the resulting liquid effluent is heavily loaded with unreacted organics, active esters, and coupling byproducts. Proper disposal is critical to maintain laboratory safety, prevent environmental contamination, and ensure strict compliance with hazardous waste regulations.

Physicochemical Profile & Waste Characterization

The physical and chemical properties of N-tert-Butyl-N-Fmoc-glycine directly govern its disposal pathway. The table below summarizes the quantitative data and its operational impact.

ParameterValueOperational & Disposal Impact
CAS Number 250695-67-1[2]Essential identifier for accurate hazardous waste manifesting and tracking.
Molecular Weight 353.42 g/mol [2]High mass contributes significantly to the organic load in liquid effluents.
Molecular Formula C21H23NO4[3]High carbon and aromatic content (Fmoc group) necessitates high-temperature incineration to prevent environmental persistence.
Solubility Soluble in DMF, DCM; Insoluble in H₂OPrecludes aqueous drain disposal; dictates strict organic solvent waste segregation protocols.

Waste Segregation Workflow

The following diagram illustrates the logical segregation pathway for waste generated during the synthesis using N-tert-Butyl-N-Fmoc-glycine.

SPPS_Waste_Workflow A SPPS Reaction (N-tert-Butyl-N-Fmoc-glycine) B Solid Waste (Resins, Vials) A->B Depleted materials C Liquid Effluents (Solvents, Reagents) A->C Wash & Deprotection D Incineration (Solid Chemical Waste) B->D E Halogenated Waste (DCM, Cleavage Cocktails) C->E Contains >1% Halogens F Non-Halogenated Waste (DMF, Piperidine, Amino Acid) C->F <1% Halogens G EPA F002 Disposal E->G H EPA F003/F005 Disposal F->H

Workflow for N-tert-Butyl-N-Fmoc-glycine SPPS waste segregation and disposal.

Self-Validating Disposal Protocols

Protocol A: Solid Waste Management (Unreacted Powder & Resins)

Context & Causality: Unused N-tert-Butyl-N-Fmoc-glycine powder or cleaved peptide resins contain highly stable aromatic systems (fluorenyl rings) that do not readily biodegrade. Incineration is required because thermal destruction is the only reliable method to prevent environmental accumulation.

  • Step 1: Collection. Gather all depleted reagent vials, contaminated weighing boats, and spent synthesis resins.

  • Step 2: Segregation. Place the materials in a puncture-resistant, leak-proof container lined with a chemically compatible polymer bag (e.g., heavy-duty polyethylene).

  • Step 3: Labeling. Affix a hazardous waste label marked explicitly as "Non-Hazardous Solid Chemical Waste - Incineration Only".

  • Validation Check (Mass Balance): Weigh the empty reagent bottle and the collected solid waste. The mass of the synthesized peptide plus the mass of the recovered solid waste should approximate the initial mass of the reagent used. A significant discrepancy (e.g., >10% missing mass) self-validates that a spill has occurred or residual chemical remains in the reaction vessel, prompting immediate decontamination of the workspace.

Protocol B: Liquid Effluent Segregation (Coupling & Deprotection Washes)

Context & Causality: SPPS generates two primary liquid streams: Fmoc deprotection (typically using 20% piperidine in DMF)4[4] and coupling washes (containing DMF, DIPEA, coupling reagents, and unreacted N-tert-Butyl-N-Fmoc-glycine) 1[1]. These must be strictly separated from halogenated washes (like DCM) because incinerating halogens at standard temperatures generates highly toxic dioxins.

  • Step 1: Primary Segregation. Direct all DMF, piperidine, and amino acid washings into a designated "Non-Halogenated" carboy.

  • Step 2: Halogenated Collection. Direct any DCM washes and TFA cleavage cocktails into a separate "Halogenated" carboy.

  • Step 3: Storage. Ensure carboys are kept in secondary containment bins under a fume hood to prevent inhalation of volatile organics.

  • Validation Check (The Water-Drop Test): Before transferring a temporary benchtop waste flask to the main non-halogenated carboy, perform a micro-scale phase test. Add a single drop of water to a 1 mL aliquot of the waste. DMF and piperidine are completely water-miscible. If the water forms a separate, cloudy, or dense bottom layer, it self-validates that the waste has been cross-contaminated with DCM (a halogenated solvent). The entire flask must then be immediately redirected to the halogenated waste stream to prevent contaminating the bulk non-halogenated carboy.

Regulatory Compliance & EPA/RCRA Mapping

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams must be accurately coded to ensure legal and safe disposal 5[5].

  • F002 Waste Code: Applies to the halogenated waste stream containing Dichloromethane (DCM) 5[5].

  • F003/F005 Waste Codes: Applies to the non-halogenated stream containing spent solvent mixtures 6[6].

  • Characteristic Waste: Generators remain obligated under RCRA to confirm whether their waste exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity)7[7]. While N-tert-Butyl-N-Fmoc-glycine is not acutely toxic (P-listed), the solvent matrix it is dissolved in dictates the regulatory and logistical disposal pathway.

References

  • N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1. AChemBlock.
  • 250695-67-1|N-tert-Butyl-N-Fmoc-glycine. BLD Pharm.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • Fmoc-Phe-OH | 35661-40-6. Benchchem.
  • Novel Exenatide Analogs with Peptidic Albumin Binding Domains: Potent Anti-Diabetic Agents with Extended Dur
  • EPA HAZARDOUS WASTE CODES. WKU.
  • Identification and Listing of Hazardous Waste.

Sources

Personal protective equipment for handling N-tert-Butyl-N-Fmoc-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling N-tert-Butyl-N-Fmoc-glycine

Introduction N-tert-Butyl-N-Fmoc-glycine is a highly specialized, sterically hindered building block utilized in solid-phase peptide synthesis (SPPS) to confer metabolic resistance and conformational rigidity to peptide therapeutics. While invaluable for drug development, its unique molecular architecture—combining a highly lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a bulky tert-butyl moiety—creates specific handling risks. This guide provides drug development professionals with a self-validating operational framework to ensure absolute safety and compliance during laboratory handling.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and regulatory parameters of the compound. According to standardized safety data sheets (1)[1], the compound exhibits Acute Toxicity (Category 4) across multiple exposure routes.

Property / ParameterValue / SpecificationClinical / Operational Significance
Chemical Name N-tert-Butyl-N-Fmoc-glycineSterically hindered SPPS building block
CAS Number 250695-67-1Unique identifier for SDS tracking and inventory
Molecular Weight 353.42 g/mol Dictates stoichiometric calculations for coupling
Storage Conditions 2-8°C, sealed, inert atmospherePrevents thermal degradation and moisture ingress
GHS Hazard Codes H302, H312, H332Harmful via ingestion, skin contact, and inhalation
Precautionary Codes P261, P280, P302+P352Mandates strict PPE and dust-avoidance measures

Personal Protective Equipment (PPE) Matrix & Causality

Expert safety requires understanding why specific PPE is chosen. The high lipophilicity of the Fmoc group acts as a permeation enhancer, meaning dermal exposure can lead to rapid systemic absorption (H312). Furthermore, as a fine powder, aerosolization poses a severe inhalation risk (H332) (2)[2].

PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides a robust barrier against the lipophilic Fmoc group and standard SPPS solvents (DMF/DCM), preventing epidermal penetration.
Eye Protection Tight-fitting Safety Goggles (EN166)Prevents ocular mucous membrane exposure to aerosolized micro-crystals generated during weighing and transfer.
Respiratory N95/FFP2 or Half-Mask with P3 FilterDirectly mitigates the H332 inhalation hazard by capturing fine particulate matter before it reaches the respiratory tract.
Body Protection Tyvek Suit or Knit-cuff Lab CoatPrevents powder accumulation on forearms and street clothing, eliminating delayed secondary exposure routes.

Self-Validating Operational Workflow

The following step-by-step methodology ensures that every action is verified by a physical observation, creating a closed-loop safety system.

Phase 1: Environmental Preparation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80-100 feet per minute (fpm).

  • Self-Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. It must pull steadily inward. If it flutters outward or remains still, the containment is compromised. Abort the procedure.

Phase 2: Weighing Protocol

  • Action: Tare an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the N-tert-Butyl-N-Fmoc-glycine powder.

  • Self-Validation Check: Observe the powder's behavior. If the crystals "jump" or cling to the exterior of the spatula shaft, electrostatic forces are present, risking aerosolization. Stop, discharge the static using an anti-static ionizer gun, and resume.

Phase 3: Dissolution & Transfer

  • Action: Solubilize the weighed powder directly within the fume hood using an appropriate SPPS solvent (e.g., N,N-Dimethylformamide or Dichloromethane). Cap the vial immediately.

  • Self-Validation Check: Visually inspect the solution against a light source. It must be completely transparent with no suspended particulates before the sealed vial is removed from the fume hood.

Spill Response & Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent environmental contamination and personnel exposure (2)[2].

Spill Containment Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT sweep the dry powder, as this generates toxic dust. Gently cover the spill with an inert, damp absorbent material (e.g., wet silica gel, sand, or vermiculite).

  • Recover: Use a non-sparking scoop to lift the absorbed mass into a sealable, rigid hazardous waste container.

  • Decontaminate: Wash the affected surface with copious amounts of water and laboratory-grade detergent for at least 20 minutes.

Disposal Routing:

  • Solid Waste: All unreacted powder, contaminated gloves, and absorbent materials must be sealed and labeled as "Toxic Organic Solid Waste."

  • Liquid Waste: Solutions containing the compound must be segregated. If dissolved in DCM, route to "Halogenated Organic Waste." If dissolved in DMF, route to "Non-Halogenated Organic Waste."

  • Final Destruction: Ensure all waste is routed to a licensed environmental agency for high-temperature incineration. Never discharge into municipal sewer systems.

Operational Safety Workflow Diagram

The following diagram maps the critical path for handling N-tert-Butyl-N-Fmoc-glycine, from initial validation to final disposal.

Workflow A 1. Pre-Operation Validation Verify Fume Hood (80-100 fpm) Don Mandatory PPE B 2. Material Handling Use Anti-Static Spatula Weigh CAS 250695-67-1 A->B C 3. Dissolution Phase Solubilize in DMF/DCM Cap Vials Immediately B->C D Spill Detected During Operation? C->D E Spill Response Protocol Apply Inert Absorbent Transfer to Hazmat Waste D->E Yes F 4. Decontamination Wipe Surfaces (70% IPA) Remove PPE D->F No E->F G 5. Final Disposal Route to High-Temp Incineration Segregate Halogenated Waste F->G

Operational Safety Workflow for N-tert-Butyl-N-Fmoc-glycine Handling and Disposal.

References

  • Safety Information: N-tert-Butyl-N-Fmoc-glycine (CAS: 250695-67-1). BLD Pharm.
  • Safety Data Sheet: n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(tert-butyl)glycine. CymitQuimica.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.